(4-Ethoxy-2,6-difluorophenyl)boronic acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(4-ethoxy-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIBZJJQDCWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659357 | |
| Record name | (4-Ethoxy-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310403-94-1 | |
| Record name | B-(4-Ethoxy-2,6-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310403-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Ethoxy-2,6-difluorophenyl)boronic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These compounds are primarily utilized as building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex organic molecules. The presence of the ethoxy group and fluorine atoms on the phenyl ring imparts unique electronic properties and steric influences, making them valuable reagents for creating novel pharmaceuticals, agrochemicals, and advanced materials. Boronic acids, in general, have gained significant attention in drug discovery, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[3][4][5]
Physicochemical Properties
The quantitative data for commercially available ethoxy-difluorophenylboronic acid isomers and the related 2,6-difluorophenylboronic acid are summarized below for easy comparison.
| Property | (4-Ethoxy-2,5-difluorophenyl)boronic acid | (4-Ethoxy-2,3-difluorophenyl)boronic acid | 2,6-Difluorophenylboronic acid |
| CAS Number | 1452575-83-5[1][2] | 212386-71-5[6] | 162101-25-9 |
| Molecular Formula | C₈H₉BF₂O₃[1][7] | C₈H₉BF₂O₃[6] | C₆H₅BF₂O₂ |
| Molecular Weight | 201.97 g/mol [1] | 201.96 g/mol [6] | 157.91 g/mol |
| Appearance | Solid[1][7] | White to off-white crystalline powder[6] | White to off-white crystalline powder |
| Purity | ≥95%[1] | 97-105% (Assay by titration)[6] | ≥98% |
| Melting Point | Not specified | 154 °C (lit.)[6] | 147-149 °C (lit.) |
| Storage | Inert atmosphere, 2-8°C[1] | Room Temperature[6] | Room Temperature |
Synthesis of Ethoxy-Difluorophenylboronic Acids
The synthesis of aryl boronic acids, including ethoxy-difluorophenyl derivatives, is typically achieved through the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis. Below is a detailed experimental protocol for a Grignard-based synthesis, adapted from established procedures for analogous fluorinated phenylboronic acids.[8]
Experimental Protocol: Synthesis via Grignard Reagent
1. Formation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.
-
Magnesium turnings (1.1 equivalents) are added to the flask, along with a crystal of iodine to initiate the reaction.
-
Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
A solution of the corresponding bromo-ethoxy-difluorobenzene (1.0 equivalent) in anhydrous THF is placed in the dropping funnel.
-
A small amount of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is often indicated by a color change and gentle refluxing.
-
The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
2. Borylation:
-
In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is prepared and cooled to -78°C using a dry ice/acetone bath.
-
The freshly prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, ensuring the temperature is maintained below -60°C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
3. Workup and Isolation:
-
The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid at 0°C until the solution becomes acidic (pH ~1-2).
-
The mixture is stirred for 30 minutes at room temperature.
-
The aqueous layer is separated and extracted with diethyl ether (3 times).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of (4-Ethoxy-2,6-difluorophenyl)boronic acid and its analogs is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equivalent), the ethoxy-difluorophenylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
A degassed solvent (e.g., 1,4-dioxane, toluene, THF, and/or water) is added.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., a phosphine ligand) are added.
-
The reaction mixture is heated (typically between 80-110°C) and stirred for a period ranging from a few hours to overnight. The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Role in Drug Development and Materials Science
The incorporation of the ethoxy-difluorophenyl moiety into molecules can significantly impact their biological activity and material properties.
-
Drug Development : The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Boronic acids themselves are known to act as inhibitors of certain enzymes, such as proteasomes, which are key targets in cancer therapy.[3] The ethoxy group can also influence solubility and interactions with biological targets. These compounds serve as crucial intermediates in the synthesis of a wide range of potential therapeutic agents.[6]
-
Materials Science : In materials science, the introduction of fluorine atoms can alter the electronic properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ethoxy group can improve the processability and solubility of these materials.
Safety Information
Ethoxy-difluorophenylboronic acids are irritants. Standard laboratory safety precautions should be taken when handling these compounds. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compounds should be handled in a well-ventilated area or a fume hood. For (4-Ethoxy-2,5-difluorophenyl)boronic acid, the following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Conclusion
This compound and its commercially available isomers are valuable and versatile reagents in modern organic synthesis. Their utility in constructing complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction makes them indispensable tools for researchers in drug discovery and materials science. This guide provides the fundamental technical information required for the effective handling, synthesis, and application of these important chemical building blocks.
References
- 1. (4-Ethoxy-2,5-difluorophenyl)boronic acid | 1452575-83-5 [sigmaaldrich.cn]
- 2. 1452575-83-5 | MFCD12026701 | (4-Ethoxy-2,5-difluorophenyl)boronic acid [aaronchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boronic acid, B-(4-ethoxy-2,5-difluorophenyl)- [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to (4-Ethoxy-2,6-difluorophenyl)boronic acid for Researchers and Drug Development Professionals
(4-Ethoxy-2,6-difluorophenyl)boronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two fluorine atoms and an ethoxy group on the phenyl ring, make it a valuable reagent for the construction of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| Molecular Weight | 201.96 g/mol [1][2] |
| Molecular Formula | C₈H₉BF₂O₃[1][2][3] |
| CAS Number | 1310403-94-1[1][2][3][4] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8°C, under inert atmosphere[1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its application in the Suzuki-Miyaura cross-coupling reaction are fundamental to its utility. Detailed experimental protocols for both are provided below.
Synthesis of this compound
A common synthetic route to arylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol for the synthesis of the title compound.
Experimental Protocol:
-
Formation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a solution of 1-bromo-3,5-difluoro-4-ethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. Once the Grignard reagent formation is complete, the solution is cooled to -78 °C.
-
Borylation: A solution of trimethyl borate (1.5 eq) in anhydrous THF is cooled to -78 °C in a separate flask. The freshly prepared Grignard reagent is then added dropwise to the trimethyl borate solution, maintaining the temperature below -70 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Isolation: The reaction is quenched by the slow addition of aqueous HCl (1 M) at 0 °C until the solution is acidic. The mixture is then stirred for 1-2 hours at room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl structures.[5]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition and Degassing: Add a degassed solvent system, for example, a mixture of toluene and water (4:1). The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: The mixture is heated to 80-100 °C and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.
Applications in Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[6][7] Phenylboronic acids themselves are valuable pharmacophores, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.
This compound is therefore a highly attractive building block in drug discovery for several reasons:
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, increasing the half-life of a drug.
-
Enhanced Potency: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence binding interactions with protein targets.
-
Improved Pharmacokinetics: The ethoxy group can be modified to fine-tune lipophilicity and cell permeability.
-
Versatile Synthetic Handle: The boronic acid moiety allows for its facile incorporation into a wide range of molecular scaffolds via the robust and versatile Suzuki-Miyaura coupling reaction.
References
- 1. 1310403-94-1|this compound|BLD Pharm [bldpharm.com]
- 2. Angene - Boronic acid, B-(4-ethoxy-2,6-difluorophenyl)- | 1310403-94-1 | MFCD12026735 | AG000VEB [japan.angenechemical.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound [acrospharma.co.kr]
- 5. 4-ethoxy-2,6-difluorophenylboronic acid [myskinrecipes.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-Ethoxy-2,6-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,6-difluorophenyl)boronic acid is a synthetically important organoboron compound that serves as a key building block in modern organic chemistry, particularly in the realm of medicinal chemistry and materials science. Its unique structural features, namely the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms on the phenyl ring, impart distinct reactivity and properties to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of complex organic molecules.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized below. While specific experimental data such as melting and boiling points are not widely reported in publicly available literature, the key molecular identifiers and computed properties are well-established.
| Property | Value |
| CAS Number | 1310403-94-1 |
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.96 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=CC(=C(C(=C1)F)B(O)O)F |
| InChI Key | MCHIBZJJQDCWMG-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Conditions | 2-8°C, under inert atmosphere |
Spectroscopic Data
| Nucleus | Expected Chemical Shifts (ppm) and Coupling Patterns |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons). Aromatic protons will appear as a complex multiplet due to H-F coupling. The boronic acid protons (B(OH)₂) will appear as a broad singlet, with its chemical shift being dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons will be observed in the range of 100-165 ppm. The carbon attached to boron will be broad and may be difficult to observe. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. Signals for the ethoxy group carbons will also be present. |
| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. |
| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid. |
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a general procedure for the preparation of arylboronic acids. This involves the formation of an organometallic intermediate from a suitable haloaromatic precursor, followed by reaction with a borate ester and subsequent acidic workup.
General Synthesis of Aryl Boronic Acids
The logical workflow for the synthesis of an aryl boronic acid, such as this compound, is depicted below. The synthesis would start from the corresponding bromo- or iodo-substituted 1-ethoxy-3,5-difluorobenzene.
Caption: General workflow for the synthesis of aryl boronic acids.
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of a substituted phenylboronic acid via a Grignard reaction, which can be adapted for the synthesis of this compound from 1-bromo-4-ethoxy-2,6-difluorobenzene.
Materials:
-
1-Bromo-4-ethoxy-2,6-difluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and anhydrous THF.
-
A solution of 1-bromo-4-ethoxy-2,6-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, often indicated by a color change and gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under a nitrogen atmosphere, a solution of triisopropyl borate (1.5 eq) in anhydrous THF is cooled to -78 °C.
-
The prepared Grignard reagent is transferred to the cold borate solution via cannula.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
-
Workup and Isolation:
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
The mixture is stirred for 30 minutes at room temperature.
-
The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
-
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates, providing access to a wide range of substituted biaryl compounds. These products are of significant interest in the development of pharmaceuticals and functional materials.
The Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions (catalyst, ligand, base, solvent, temperature) may require optimization depending on the substrate.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired biaryl product.
Role in Drug Discovery and Development
While this compound may not have direct biological activity, it serves as a crucial intermediate in the synthesis of bioactive molecules. The incorporation of the 4-ethoxy-2,6-difluorophenyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins through favorable interactions, and modulate the pKa of adjacent functional groups. The ethoxy group can also influence solubility and metabolic pathways. Therefore, this building block is a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by qualified individuals in a properly equipped laboratory, with all necessary safety precautions in place.
References
An In-depth Technical Guide to (4-Ethoxy-2,6-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,6-difluorophenyl)boronic acid is an organoboron compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a substituted phenylboronic acid, its primary utility lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl and polyaryl structures that are prevalent in many pharmaceutical agents and advanced materials.
The presence of two fluorine atoms on the phenyl ring at the ortho positions, combined with an ethoxy group at the para position, imparts unique electronic and steric properties to the molecule. These substituents can influence the reactivity of the boronic acid, the stability of reaction intermediates, and the physicochemical properties of the final products, such as metabolic stability and bioavailability. This guide provides a summary of the available physical properties, outlines general experimental protocols for their determination, and presents a typical experimental workflow for its principal application.
Core Physical Properties
While specific experimental data for the physical properties of this compound are not widely reported in the available literature, the fundamental molecular identifiers have been established.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1310403-94-1 | [1][2][3][4] |
| Molecular Formula | C₈H₉BF₂O₃ | [1][2] |
| Molecular Weight | 201.96 g/mol | [2] |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Not available in searched literature |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, the following sections describe established, general methodologies for determining the melting point and solubility of solid organic compounds, which are applicable to boronic acids.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Principle: A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The recorded range constitutes the melting point.
Solubility Determination (Dynamic Method)
The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation. The dynamic, or synthetic, method is a common technique for determining solubility as a function of temperature.
Principle: A mixture of the solute and solvent of a known composition is heated at a controlled rate with constant stirring. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated temperature probe
-
Turbidity sensor or laser light source and detector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weighed amounts of this compound and the chosen solvent are added to the jacketed glass vessel to create a mixture of known mole fraction.
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.3 K/min) while being vigorously stirred to ensure homogeneity.
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. The disappearance of turbidity, indicated by a sharp increase in transmitted light intensity, signifies the complete dissolution of the solid.
-
Data Recording: The temperature at which the solution becomes clear is recorded as the solubility temperature for that composition.
-
Data Analysis: The experiment is repeated with different solute-solvent compositions to construct a solubility curve, which plots the mole fraction of the solute against the temperature.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of biaryl compounds.[5]
General Reaction Scheme and Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving this compound and an aryl halide.
This workflow outlines the key stages of the reaction, from the initial setup under an inert atmosphere to the final purification of the desired biaryl product. The specific conditions, such as the choice of catalyst, base, solvent, and reaction temperature, would be optimized for the specific substrates being coupled.
References
An In-depth Technical Guide to the Synthesis of (4-Ethoxy-2,6-difluorophenyl)boronic acid
This technical guide provides a comprehensive protocol for the synthesis of (4-Ethoxy-2,6-difluorophenyl)boronic acid, a valuable reagent in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing from commercially available 2,6-difluorophenol. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures and a clear representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Bromination: Electrophilic aromatic substitution of 2,6-difluorophenol to introduce a bromine atom at the para position, yielding 4-bromo-2,6-difluorophenol.
-
Etherification: A Williamson ether synthesis is employed to convert the phenolic hydroxyl group of 4-bromo-2,6-difluorophenol to an ethoxy group, affording the key intermediate, 1-bromo-4-ethoxy-2,6-difluorobenzene.
-
Borylation: Conversion of the aryl bromide to the desired boronic acid via a lithium-halogen exchange, followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocols
Step 1: Synthesis of 4-bromo-2,6-difluorophenol
This procedure outlines the bromination of 2,6-difluorophenol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Difluorophenol | 130.09 | 1.3 g | 0.01 |
| Bromine | 159.81 | 1.6 g | 0.01 |
| Carbon disulfide (CS₂) | 76.13 | 20 mL | - |
| 48% Hydrobromic acid (HBr) | 80.91 | 5 drops | - |
| Saturated sodium metabisulfite | - | 30 mL | - |
| Saturated sodium bicarbonate | - | 20 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
In a fume hood, dissolve 1.3 g of 2,6-difluorophenol in 10 mL of dry carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Prepare a solution of 1.6 g of bromine in 10 mL of dry carbon disulfide and add it to the reaction mixture over 5 minutes.
-
Add 5 drops of 48% hydrobromic acid to the stirred reaction mixture.
-
Heat the mixture to reflux for 2 hours.
-
After reflux, allow the mixture to stand at room temperature for 16 hours.
-
Heat the mixture to reflux for an additional 4 hours and then let it stand for 24 hours at room temperature.
-
Pour the reaction mixture into 20 mL of water.
-
Add 30 mL of saturated sodium metabisulfite solution to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield an oil that solidifies upon standing.
-
The crude product can be purified by Kugelrohr distillation at an oven temperature of 100 °C under reduced pressure (approximately 20 mmHg) to yield 4-bromo-2,6-difluorophenol as a white solid.[1]
Step 2: Synthesis of 1-bromo-4-ethoxy-2,6-difluorobenzene
This protocol describes the ethoxylation of 4-bromo-2,6-difluorophenol via a Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Representative Quantity | Representative Moles |
| 4-bromo-2,6-difluorophenol | 208.99 | 2.09 g | 0.01 |
| Ethyl iodide | 155.97 | 2.34 g (1.2 mL) | 0.015 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |
| Acetone or DMF | - | 30 mL | - |
Procedure:
-
To a round-bottom flask containing 2.09 g of 4-bromo-2,6-difluorophenol and 30 mL of acetone (or DMF), add 2.76 g of potassium carbonate.
-
Stir the suspension vigorously and add 1.2 mL of ethyl iodide.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-ethoxy-2,6-difluorobenzene.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
This procedure details the final borylation step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Representative Quantity | Representative Moles |
| 1-bromo-4-ethoxy-2,6-difluorobenzene | 237.04 | 2.37 g | 0.01 |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 64.06 | 4.4 mL | 0.011 |
| Triisopropyl borate | 188.08 | 2.8 mL | 0.012 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| 2 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2.37 g of 1-bromo-4-ethoxy-2,6-difluorobenzene in 30 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 4.4 mL of n-butyllithium (2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To the cold solution, add 2.8 mL of triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ≈ 2).
-
Stir the mixture for 30 minutes at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Quantitative Data Summary
While specific yield and purity data for this exact multi-step synthesis are not available in the cited literature, the following table provides representative data based on analogous reactions found in the literature for each step. Actual results may vary.
| Step | Product | Theoretical Yield (g) | Representative Yield (%) | Representative Purity (%) |
| 1 | 4-bromo-2,6-difluorophenol | 2.09 | 23 | >95 (after distillation) |
| 2 | 1-bromo-4-ethoxy-2,6-difluorobenzene | 2.37 | 80-95 | >98 (after chromatography) |
| 3 | This compound | 2.02 | 70-85 | >97 (after recrystallization) |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
An In-Depth Technical Guide to (4-Ethoxy-2,6-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Ethoxy-2,6-difluorophenyl)boronic acid, a key building block in modern organic synthesis. It covers the compound's nomenclature, physicochemical properties, a detailed protocol for its synthesis, and its application in the Suzuki-Miyaura cross-coupling reaction.
Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
Physicochemical Data
Quantitative data for this compound is not extensively published. The table below summarizes its basic properties and includes data for structurally similar compounds to provide context for its expected characteristics.
| Property | This compound | 2,6-Difluorophenylboronic acid (for comparison) | 2,4-Difluorophenylboronic acid (for comparison) |
| CAS Number | 1310403-94-1 | 162101-25-9[1] | 144025-03-6[2] |
| Molecular Formula | C₈H₉BF₂O₃ | C₆H₅BF₂O₂[1] | C₆H₅BF₂O₂[2] |
| Molecular Weight | 215.99 g/mol | 157.91 g/mol [1] | 157.91 g/mol [2] |
| Appearance | White to off-white solid (Expected) | White to off-white crystalline powder | Off-white to light beige powder[2] |
| Melting Point | Not available | 147-149 °C[3] | 247-250 °C[2] |
| Solubility | Not available | Soluble in methanol[3] | Slightly soluble in Chloroform, DMSO, Methanol[2] |
| Storage Temperature | 2-8°C, under inert atmosphere (Recommended) | Room Temperature, Sealed in dry[3] | 2-8°C, Inert atmosphere[2] |
Spectral Data Interpretation
While specific spectra for this compound are not publicly available, the following characteristics can be anticipated based on its structure and data from analogous compounds:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethoxy group protons, aromatic protons appearing as a triplet (due to coupling with two equivalent fluorine atoms), and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Signals corresponding to the ethoxy carbons and distinct aromatic carbons are expected. The carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the boronic acid group may be broad or unobserved.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved through the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol for the synthesis of the title compound from a suitable precursor, 1-bromo-4-ethoxy-2,6-difluorobenzene.
Synthesis Workflow Diagram
Caption: Logical workflow of the synthesis via a lithiation-borylation sequence.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is illustrative and should be adapted and optimized by a trained professional. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
1-Bromo-4-ethoxy-2,6-difluorobenzene (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)
-
Triisopropyl borate (1.2 eq.)
-
Hydrochloric acid (2M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add 1-bromo-4-ethoxy-2,6-difluorobenzene (1.0 eq.) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 2M HCl until the solution is acidic (pH ≈ 2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for creating carbon-carbon bonds, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in drug discovery for synthesizing complex biaryl structures.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a general protocol. The choice of catalyst, ligand, base, and solvent may require optimization depending on the specific aryl halide used.
Materials:
-
Aryl halide (e.g., Aryl bromide or iodide, 1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution or K₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol, Dioxane, or DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., toluene) followed by the aqueous base solution (e.g., 2M Na₂CO₃).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Extraction and Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
An In-depth Technical Guide to the NMR Spectral Data of (4-Ethoxy-2,6-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
(4-Ethoxy-2,6-difluorophenyl)boronic acid is an organoboron compound with the chemical formula C₈H₉BF₂O₃. Its structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], two fluorine atoms at positions 2 and 6, and an ethoxy group (-OCH₂CH₃) at position 4. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Key Properties:
-
CAS Number: 1310403-94-1[1]
-
Molecular Weight: 201.96 g/mol
-
Appearance: Typically a solid
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the different nuclei in this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (meta to -B(OH)₂) | 6.5 - 6.8 | Doublet of doublets (dd) or Triplet (t) | J(H-F) and J(H-H) couplings |
| -OCH₂CH₃ | 4.0 - 4.2 | Quartet (q) | ~7.0 |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.0 |
| -B(OH)₂ | Broad singlet | - | - |
Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water, leading to a broad signal or no observable signal.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The signals for carbons attached to fluorine will appear as doublets due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-B | 120 - 130 (often broad or unobserved) | Singlet or Triplet (due to C-B coupling) |
| C-F | 160 - 165 | Doublet (¹JCF) |
| C-O | 158 - 162 | Singlet |
| C-H (aromatic) | 100 - 110 | Doublet (²JCF) |
| -OCH₂CH₃ | 63 - 65 | Singlet |
| -OCH₂CH₃ | 14 - 16 | Singlet |
Note: The carbon atom directly attached to the boron atom (ipso-carbon) often exhibits a broad signal or may not be observed due to the quadrupolar nature of the boron nucleus.
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -100 to -115 | Singlet or complex multiplet (if coupled to protons) |
Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.
¹¹B NMR (Boron-11 NMR)
The ¹¹B NMR spectrum provides direct information about the boron center. For a trigonal planar boronic acid, a single broad signal is expected.
| Boron Assignment | Predicted Chemical Shift (δ, ppm) |
| -B(OH)₂ | +28 to +33 |
Note: The chemical shift of boron is sensitive to its coordination environment. The signal may shift upon coordination with a Lewis base.
Experimental Protocols
The following are general experimental protocols for acquiring NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the labile B(OH)₂ protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
NMR Data Acquisition
NMR spectra should be acquired on a high-resolution NMR spectrometer (typically 400 MHz or higher for ¹H NMR).
-
¹H NMR: A standard one-dimensional proton spectrum should be acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum is usually acquired. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.
-
¹¹B NMR: A one-dimensional ¹¹B NMR spectrum should be acquired. Due to the quadrupolar nature of the boron nucleus, the signals can be broad. Using a quartz NMR tube is recommended to minimize background signals from borosilicate glass tubes.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Navigating the Crystalline Landscape of Fluorinated Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases reveals no deposited crystal structure for (4-Ethoxy-2,6-difluorophenyl)boronic acid. This guide, therefore, presents a detailed analysis of the crystal structures of the closely related and structurally significant isomers, 2,4-Difluorophenylboronic acid and 2,6-Difluorophenylboronic acid . The methodologies and structural insights discussed herein provide a foundational framework for understanding the solid-state behavior of this compound, should its crystal structure become available.
Introduction to Fluorinated Phenylboronic Acids in Drug Discovery
Phenylboronic acids are a pivotal class of compounds in organic synthesis and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms onto the phenyl ring significantly modulates the electronic properties, metabolic stability, and binding interactions of these molecules. This makes fluorinated phenylboronic acids attractive building blocks in the design of novel therapeutic agents. Understanding their three-dimensional structure in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and crystal engineering.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 2,4-difluorophenylboronic acid and 2,6-difluorophenylboronic acid, offering a quantitative comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for 2,4-Difluorophenylboronic acid
| Parameter | Value |
| Chemical Formula | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol [1][2] |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/n |
| a (Å) | 3.7617 (11)[1] |
| b (Å) | 12.347 (4)[1] |
| c (Å) | 14.620 (4)[1] |
| α (°) | 90 |
| β (°) | 95.450 (5)[1] |
| γ (°) | 90 |
| Volume (ų) | 676.0 (3)[1] |
| Z | 4[1] |
| Temperature (K) | 293 (2)[1] |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| R-factor (%) | 5.6 |
| wR-factor (%) | 12.7 |
Table 2: Crystal Data for 2,6-Difluorophenylboronic acid
| Parameter | Value |
| Chemical Formula | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol [3] |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1[3] |
| a (Å) | 5.02719[3] |
| b (Å) | 5.39423[3] |
| c (Å) | 23.2334[3] |
| α (°) | 90.00[3] |
| β (°) | 91.897[3] |
| γ (°) | 90.00[3] |
| Z | 4[3] |
| Residual Factor | 0.0361[3] |
Molecular and Crystal Packing Analysis
2,4-Difluorophenylboronic acid: The molecular structure of 2,4-difluorophenylboronic acid is nearly planar, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[1][4] This planarity is supported by a short B-C bond length of 1.566 (3) Å.[1] In the crystal, molecules form inversion dimers through strong O-H···O hydrogen bonds.[1][4] These dimers are further linked into two-dimensional sheets by O-H···F hydrogen bonds, highlighting the significant role of the fluorine atoms in the supramolecular assembly.[1]
2,6-Difluorophenylboronic acid: The crystal structure of 2,6-difluorophenylboronic acid also features a hydrogen-bonded dimeric arrangement, a common motif for phenylboronic acids. The supramolecular organization is influenced by the positions of the fluorine substituents.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a systematic process that involves several key stages.[5] The following protocol outlines the general methodology for the crystallographic analysis of a novel phenylboronic acid derivative.
Synthesis and Purification
The target compound, this compound, would first be synthesized using established organic chemistry methods. Following synthesis, the crude product must be purified to a high degree, typically through techniques such as column chromatography or recrystallization, to remove impurities that could hinder crystallization.
Crystallization
Growing high-quality single crystals is often the most challenging step.[6] Several methods can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to form a saturated or near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (an "anti-solvent" in which the compound is less soluble). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
Cooling Methods: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to the formation of crystals.
Crystal Selection and Mounting
Once crystals have formed, they are examined under a microscope. A suitable crystal (typically 0.1-0.5 mm in size with well-defined faces and no visible defects) is selected. The chosen crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations during data collection.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[7] A monochromatic X-ray beam, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.[7] The crystal is rotated through a series of angles, and for each orientation, the instrument records the positions and intensities of the diffracted X-ray beams.[6]
Structure Solution and Refinement
The collected diffraction data, which is a pattern of spots corresponding to the reciprocal lattice of the crystal, is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson functions. This initial structural model is then refined against the experimental data using least-squares methods.[6] This iterative process adjusts the atomic positions, and their displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the crystal structure of this compound remains to be determined, the crystallographic data of its isomers, 2,4- and 2,6-difluorophenylboronic acid, provide valuable insights into the expected structural features. The presence of fluorine atoms and the boronic acid moiety dictates the formation of hydrogen-bonded networks, which are crucial for the stability of the crystal lattice. The experimental protocols outlined in this guide provide a robust framework for the future determination and analysis of the crystal structure of the title compound and other related derivatives, which will undoubtedly aid in the advancement of rational drug design and materials science.
References
- 1. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. serc.carleton.edu [serc.carleton.edu]
An In-depth Technical Guide on the Solubility of (4-Ethoxy-2,6-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Ethoxy-2,6-difluorophenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its study. This includes qualitative solubility expectations based on analogous compounds, detailed experimental protocols for solubility determination, and the context of its application in organic synthesis.
Introduction
This compound is an organoboron compound of significant interest in medicinal chemistry and materials science. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of complex biaryl molecules. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and for formulation in various applications.
Boronic acids, as a class, present unique challenges in solubility studies due to their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can be influenced by the solvent, temperature, and concentration.
Expected Solubility Profile
While specific data for this compound is not available, the solubility of structurally related phenylboronic acids can provide valuable insights. Generally, phenylboronic acids exhibit higher solubility in polar aprotic and protic organic solvents.
-
High Expected Solubility: Ethers (e.g., Diethyl ether, Tetrahydrofuran), Ketones (e.g., Acetone, 3-Pentanone).[1][2]
-
Low Expected Solubility: Non-polar hydrocarbon solvents (e.g., Methylcyclohexane).[1][2]
-
Water Solubility: Generally low for arylboronic acids.[3][4]
The presence of the ethoxy group is expected to generally increase solubility in many organic solvents compared to the unsubstituted phenylboronic acid.[4][5] Conversely, the fluorine substituents may modulate the solubility based on their electronic effects and influence on the crystal lattice energy.
Quantitative Solubility Data of Analogous Phenylboronic Acids
To provide a comparative baseline, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data can serve as a useful reference for estimating the solubility of this compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Molar Fraction (x) at 298.15 K (25 °C) |
| Chloroform | 0.041 |
| 3-Pentanone | 0.254 |
| Acetone | 0.267 |
| Dipropyl ether | 0.089 |
| Methylcyclohexane | 0.0004 |
Data extracted from Leszczyński et al., Journal of Solution Chemistry, 2020.[2]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | o-isobutoxyphenylboronic acid (Molar Fraction, x) | m-isobutoxyphenylboronic acid (Molar Fraction, x) | p-isobutoxyphenylboronic acid (Molar Fraction, x) |
| Chloroform | 0.233 | 0.021 | 0.012 |
| 3-Pentanone | 0.298 | 0.048 | 0.033 |
| Acetone | 0.355 | 0.063 | 0.044 |
| Dipropyl ether | 0.048 | 0.004 | 0.003 |
| Methylcyclohexane | 0.011 | 0.0002 | 0.0001 |
Data extracted from a study on isobutoxyphenylboronic acids, which determined solubility using a dynamic method.[5]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following established methods are recommended.
1. Dynamic (Synthetic) Method
This is a widely accepted and reliable method for determining the solubility of boronic acids in organic solvents.[2][5] It involves observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.
-
Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, and a light source and detector to observe turbidity.
-
Procedure:
-
Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known mole fraction.
-
Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.1-0.2 K/min) while ensuring vigorous stirring to maintain homogeneity.
-
Equilibrium Point Determination: Record the temperature at which the turbidity of the solution completely disappears. This temperature represents the solid-liquid equilibrium point for that specific mole fraction.
-
Data Collection: Repeat the experiment for different compositions of the boronic acid and solvent to generate a solubility curve (mole fraction vs. temperature).
-
2. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility at a constant temperature.
-
Apparatus: Vials with tight-fitting caps, a constant temperature shaker or agitator, and an analytical method for concentration determination (e.g., HPLC-UV).
-
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
-
Sample Analysis: After equilibration, allow the solid to settle. Carefully extract an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Concentration Determination: Analyze the concentration of the boronic acid in the filtrate using a calibrated analytical method, such as HPLC-UV.
-
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The solubility of the boronic acid, the coupling partner (e.g., an aryl halide), and the catalyst in the chosen solvent system is paramount for reaction efficiency.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Solubility Determination
The logical flow for determining and utilizing solubility data is presented below.
References
The Reactivity Profile of (4-Ethoxy-2,6-difluorophenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Ethoxy-2,6-difluorophenyl)boronic acid is a specialized organoboron compound that serves as a crucial building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group, define its reactivity and make it a valuable reagent in the development of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most well-documented application of this compound is its participation as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of substituted biaryl compounds.
The reactivity of this compound in this context is significantly influenced by its substitution pattern. The two fluorine atoms ortho to the boronic acid group are strongly electron-withdrawing, which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the electron-donating nature of the para-ethoxy group can modulate the overall electronic character of the aromatic ring.
A general workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a boronic acid is depicted below.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving a palladium catalyst.
Quantitative Data and Experimental Protocols
While specific, publicly available quantitative data for the Suzuki-Miyaura coupling of this compound is limited, general protocols for similar electron-deficient boronic acids can be adapted. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids
| Parameter | Recommended Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Common and effective palladium sources for cross-coupling reactions. |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), PPh₃ | Bulky, electron-rich phosphine ligands can enhance catalytic activity, especially for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is required to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and yield. |
| Solvent | Toluene/Water, Dioxane/Water, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reaction components. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Representative Experimental Protocol
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound. Note: This protocol should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
The vessel is then evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the degassed solvent to the reaction mixture via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for Reaction Optimization
Optimizing a Suzuki-Miyaura coupling reaction often involves a systematic approach to identify the best conditions for a particular set of substrates.
Other Potential Reactivity
While the Suzuki-Miyaura coupling is the most prominent reaction, the boronic acid functional group can potentially participate in other transformations, such as:
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction to form aryl-nitrogen or aryl-oxygen bonds.
-
Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde or ketone.
-
Homocoupling: Under certain conditions, boronic acids can undergo oxidative homocoupling to form symmetrical biaryls.
Conclusion
This compound is a valuable synthetic intermediate with a reactivity profile dominated by its participation in Suzuki-Miyaura cross-coupling reactions. The electronic effects of the fluoro and ethoxy substituents play a crucial role in its reactivity, often requiring careful optimization of reaction conditions to achieve high yields. This guide provides a foundational understanding of its reactivity and offers a starting point for its application in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Further research into its broader reactivity in other cross-coupling and multicomponent reactions could unveil new synthetic possibilities.
An In-Depth Technical Guide to (4-Ethoxy-2,6-difluorophenyl)boronic acid: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Ethoxy-2,6-difluorophenyl)boronic acid, a valuable reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document details its commercial availability, key chemical properties, and established applications, and provides representative experimental protocols for its synthesis and use in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is an organoboron compound that has gained significant attention as a versatile building block in organic chemistry. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. The presence of the ethoxy and difluoro substituents on the phenyl ring can impart desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability, improved binding affinity to biological targets, and modified electronic characteristics. These features make it a particularly attractive reagent for the synthesis of novel drug candidates and advanced materials.
Boronic acids, in a broader context, are recognized for their stability, low toxicity, and versatile reactivity. The development and application of boronic acid derivatives have become integral to medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.
Commercial Availability
This compound is commercially available from a range of chemical suppliers. The typical purity and available quantities vary by vendor. Researchers should note the existence of a constitutional isomer, (4-Ethoxy-2,5-difluorophenyl)boronic acid (CAS Number: 1452575-83-5), and ensure they are sourcing the correct compound for their specific application.
| Supplier | CAS Number | Purity | Available Quantities | Storage Conditions |
| Amerigo Scientific | 1310403-94-1 | ≥95% | 250mg, 1g, 5g, 25g | 2-8 °C |
| Benchchem | 1310403-94-1 | Not Specified | Not Specified | Not Specified |
| MySkinRecipes | 1310403-94-1 | ≥95% | Not Specified | Not Specified |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.96 g/mol |
| Appearance | Solid |
| CAS Number | 1310403-94-1 |
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
The general workflow for a Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a base.
Experimental Protocols
The following are representative experimental protocols. Researchers should always consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical synthesis.
Representative Synthesis of this compound
Materials:
-
1-Bromo-4-ethoxy-2,6-difluorobenzene (starting material)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Activate the magnesium if necessary.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 1-bromo-4-ethoxy-2,6-difluorobenzene (1.0 equivalent) in anhydrous THF to the magnesium suspension. The reaction may require gentle heating to initiate.
-
Once the reaction has started, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: Representative synthesis pathway for this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-Ethoxy-2,6-difluorophenyl)boronic acid
Disclaimer: Limited publicly available safety and handling data exists for the specific compound (4-Ethoxy-2,6-difluorophenyl)boronic acid. This guide is a comprehensive resource developed for researchers, scientists, and drug development professionals, extrapolating critical safety and handling information from structurally similar compounds and general chemical principles of arylboronic acids. The information provided herein should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this compound.
Physicochemical Properties
| Property | (4-Ethoxy-2,5-difluorophenyl)boronic acid | 2,4-Difluorophenylboronic acid | 2,6-Difluorophenylboronic acid |
| CAS Number | 1452575-83-5 | 144025-03-6 | 162101-25-9 |
| Molecular Formula | C₈H₉BF₂O₃ | C₆H₅BF₂O₂ | C₆H₅BF₂O₂ |
| Molecular Weight | 201.97 g/mol | 157.91 g/mol | 157.91 g/mol |
| Appearance | Solid | Light cream powder solid | White to off-white crystalline powder |
| Melting Point | Not available | Not available | 147-149 °C |
| Purity | 95% | >95% | 98% |
Safety and Hazard Information
As a general class of compounds, arylboronic acids are known to be irritants and may have other health effects. Recent studies have also suggested that some arylboronic acids may be weakly mutagenic.[1] Therefore, cautious handling is imperative.
GHS Hazard Classification (Extrapolated)
The following hazard classifications are based on data for structurally similar difluorophenylboronic acids.
| Hazard Class | Classification |
| Skin Corrosion/Irritation | Category 2[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Signal Word: Warning
Hazard Pictogram:
Hazard Statements:
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
-
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to prevent degradation.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill and Leak Procedures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the spilled material and place it in a designated container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen fluoride, and boron oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The following is a general, representative protocol.
Materials
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure
-
To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for the safe handling and use of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Ethoxy-2,6-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This methodology is of paramount importance in the pharmaceutical industry for the synthesis of complex biaryl structures, which are common motifs in biologically active molecules. This application note focuses on the use of (4-Ethoxy-2,6-difluorophenyl)boronic acid, a sterically hindered and electronically modified building block, in Suzuki-Miyaura coupling reactions. The presence of two ortho-fluorine substituents and a para-ethoxy group can significantly influence the reactivity of the boronic acid and the properties of the resulting biaryl products, such as metabolic stability and binding affinity to biological targets.
Biaryl compounds synthesized using this compound and its analogs have shown potential as inhibitors of Activated CDC42 kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[1][2][3] ACK1 integrates signals from multiple receptor tyrosine kinases (RTKs) to activate downstream pro-survival pathways, such as the PI3K/AKT and MAPK pathways.[4][5] Inhibition of ACK1 is a promising therapeutic strategy for cancers that have developed resistance to therapies targeting single RTKs.[1]
Data Presentation
Due to the limited availability of specific quantitative data for the Suzuki-Miyaura coupling of this compound in the public domain, the following tables provide representative data for the coupling of structurally similar difluorophenylboronic acids with various aryl halides. These data serve as a valuable starting point for reaction optimization.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields for Difluorophenylboronic Acids with Aryl Bromides
| Aryl Bromide Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | >95 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 8 | 92 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | Cs₂CO₃ (2) | THF | 80 | 16 | 98 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85 |
Table 2: Representative Suzuki-Miyaura Coupling Conditions and Yields for Difluorophenylboronic Acids with Aryl Chlorides
| Aryl Chloride Partner | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 1-Chloro-4-nitrobenzene | RuPhos Pd G3 (2) | - | K₃PO₄ (2) | t-AmylOH | 100 | 4 | 91 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ (2) | n-Butanol | 100 | 18 | 92 |
| 2-Chloropyridine | XPhos Pd G3 (2) | - | K₂CO₃ (2) | 1,4-Dioxane | 120 | 24 | 78 |
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates and can be used as a starting point for the coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate the Schlenk tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-amyl alcohol
-
Microwave reactor vials
-
Nitrogen or Argon gas
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), XPhos Pd G3 (2 mol%), and K₃PO₄ (2.0 equiv).
-
Add anhydrous tert-amyl alcohol.
-
Seal the vial and purge with an inert gas (Nitrogen or Argon).
-
Place the vial in the microwave reactor and heat to 120-140 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
ACK1 Signaling Pathway
Caption: Simplified ACK1 signaling pathway and the point of inhibition by biaryl compounds.[1][4][5]
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Appro" by Harshani R. Lawrence, Kiran Mahajan et al. [digitalcommons.usf.edu]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 5. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-Ethoxy-2,6-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine atoms into these structures can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties.
(4-Ethoxy-2,6-difluorophenyl)boronic acid is a valuable building block for introducing the 4-ethoxy-2,6-difluorophenyl moiety. However, the electron-deficient nature of this boronic acid, due to the presence of two ortho-fluorine atoms, can present challenges, including a propensity for protodeboronation. This document provides detailed application notes and protocols for the successful palladium-catalyzed coupling of this compound with a variety of (hetero)aryl halides.
Palladium Catalyst Systems for Coupling of Electron-Deficient Boronic Acids
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst system, which includes the palladium source and the ligand. For electron-deficient boronic acids, catalyst systems that promote rapid cross-coupling to outcompete protodeboronation are essential.
Palladium Precatalysts: Modern palladium precatalysts are often preferred due to their air and moisture stability, which simplifies reaction setup. These precatalysts readily form the active Pd(0) species in situ.
Ligands: Bulky, electron-rich phosphine ligands are generally the most effective for coupling electron-deficient boronic acids. These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and facilitate the key steps of the catalytic cycle.
Below is a summary of commonly used palladium catalyst systems and their general performance in the coupling of electronically similar difluorophenylboronic acids. This data can serve as a starting point for optimizing reactions with this compound.
| Palladium Source | Ligand | Aryl Halide Partner | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 80-110 | 2-12 | 85-95 |
| Pd₂(dba)₃ | XPhos | Aryl Chloride | K₃PO₄ | 1,4-Dioxane | 100-120 | 12-24 | 70-90 |
| Pd(PPh₃)₄ | - | Aryl Iodide | Na₂CO₃ | DME/H₂O | 80-100 | 4-16 | 80-95 |
| [Pd(allyl)Cl]₂ | cataCXium® A | Heteroaryl Bromide | K₂CO₃ | THF/H₂O | 60-80 | 6-18 | 75-90 |
Experimental Protocols
Important Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general method for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed Toluene
-
Degassed Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard reaction glassware (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Procedure for Coupling with a Heteroaryl Chloride
This protocol outlines a method for the more challenging coupling of this compound with a heteroaryl chloride, which often requires a more active catalyst system and slightly more forcing conditions.
Materials:
-
This compound (1.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3.5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Degassed 1,4-Dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard reaction glassware (e.g., microwave vial or sealed tube)
Procedure:
-
In a glovebox, add the heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.035 mmol), and K₃PO₄ (3.0 mmol) to a microwave vial equipped with a magnetic stir bar.
-
Add degassed 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure heteroaryl-aryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Ethoxy-2,6-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] These structural motifs are of significant interest in medicinal chemistry and materials science. The incorporation of fluorinated phenyl groups can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules.[3] (4-Ethoxy-2,6-difluorophenyl)boronic acid is a valuable building block for introducing the 4-ethoxy-2,6-difluorophenyl moiety. However, like other electron-deficient boronic acids, its successful coupling requires careful optimization of reaction conditions to overcome challenges such as slower rates of transmetalation.[1] This document provides an overview of the key reaction parameters and detailed protocols to serve as a starting point for the successful Suzuki-Miyaura coupling of this compound.
Key Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. For electron-deficient boronic acids such as this compound, conditions that promote rapid oxidative addition and facilitate transmetalation are crucial.[1]
Catalyst and Ligand: Palladium catalysts are ubiquitously employed for Suzuki-Miyaura couplings. For challenging substrates like electron-deficient boronic acids, the use of electron-rich and sterically bulky phosphine ligands is often necessary to promote the formation of the active catalytic species and facilitate the key steps of the catalytic cycle.[4] Buchwald-type ligands such as XPhos and SPhos are highly effective for a broad range of substrates, including sterically hindered and electron-poor partners.[1]
Base: A base is required to activate the boronic acid, forming a boronate species that is more competent for transmetalation.[5] The choice of base is critical, as harsh basic conditions can lead to protodeboronation, a significant side reaction for electron-deficient boronic acids.[6] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6][7] The solubility and strength of the base can influence the reaction rate and selectivity.[4]
Solvent: The solvent system plays a crucial role in dissolving the reactants and the base. A variety of organic solvents, often in combination with water, are used. Common choices include tetrahydrofuran (THF), 1,4-dioxane, and toluene, frequently with an aqueous phase to aid in the dissolution of the inorganic base.[4] Anhydrous and degassed solvents are recommended to prevent catalyst deactivation and minimize side reactions like homocoupling.[6]
Comparative Analysis of Catalytic Systems
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF / H₂O | Room Temp - 95 | 1-5 | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane / H₂O | 80 - 110 | 1-2 | High activity for a broad range of substrates.[1] | Air-sensitive, higher cost.[1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene / H₂O | 80 - 110 | 2-5 | Readily available and well-understood.[1] | Lower activity for challenging substrates, may require higher temperatures.[1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF / H₂O | 80 - 110 | 2-5 | Relatively air-stable and good for a range of substrates. | May not be as active as Buchwald-type systems.[1] |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[8]
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Room Temperature Coupling Using a Palladacycle Precatalyst
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Palladacycle G2 (2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution, degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Palladacycle G2 (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic Acid|CAS 2250114-85-1 [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Ethoxy-2,6-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing (4-Ethoxy-2,6-difluorophenyl)boronic acid. The Suzuki-Miyaura cross-coupling reaction is highlighted as the primary method for this transformation, offering a versatile and efficient route to novel biaryl structures. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoro-substituted ethoxy-phenyl motif.
The introduction of fluorine atoms into aryl rings can significantly modulate the physicochemical and pharmacokinetic properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2,6-difluoro substitution pattern, in particular, can enforce a twisted conformation in the resulting biaryl product, which can be crucial for achieving high selectivity and potency in drug candidates.
Significance in Drug Discovery
The biaryl motif is a privileged scaffold in numerous approved drugs and clinical candidates. The specific incorporation of a (4-Ethoxy-2,6-difluorophenyl) group can offer several advantages:
-
Metabolic Stability: The robust carbon-fluorine bonds at the ortho positions can shield the biaryl linkage from metabolic degradation, potentially increasing the in vivo half-life of a drug molecule.
-
Modulation of Physicochemical Properties: The ethoxy group can enhance solubility and provide a handle for further functionalization, while the fluorine atoms increase lipophilicity, which can improve cell membrane permeability.
-
Conformational Control: The steric hindrance from the ortho-fluorine atoms can restrict the rotation around the biaryl bond, locking the molecule into a specific conformation that may be optimal for binding to a biological target.[1]
Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the most prevalent and effective method for the synthesis of biaryl compounds using arylboronic acids.[1][2][3][4] This reaction involves the coupling of an organoboron compound (e.g., this compound) with an aryl halide or triflate in the presence of a palladium catalyst and a base.[3][4]
General Reaction Scheme:
Where:
-
Ar1-B(OH)2: this compound
-
Ar2-X: Aryl halide (X = I, Br, Cl) or triflate (OTf)
-
Pd catalyst: A palladium(0) or palladium(II) complex, often with phosphine ligands.
-
Base: Required to activate the boronic acid for transmetalation.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar difluorophenylboronic acids with various aryl halides. This data serves as a valuable starting point for reaction optimization.
| Aryl Halide (Ar-X) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Pd catalyst (1.0) | Ligand-free | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98 | [5] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~90 | [1] |
| 4-Chloro-3-methylanisole | 2,6-Difluorophenylboronic acid | Pd₂(dba)₃ (1.0) | SPhos (2.0) | K₃PO₄ | Toluene | 100 | 18 | 95 | |
| 4-Iodo-1,2-difluorobenzene | 2,3,5,6-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (5.0) | XPhos (15.0) | Na₂CO₃ | Toluene/THF/H₂O | 95 | 60 | 85 | [6] |
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard method suitable for a wide range of aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the chosen solvent system.
-
Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst and, if required, the phosphine ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Ultrasound-Assisted Suzuki-Miyaura Coupling
This method can sometimes accelerate the reaction and improve yields, particularly with less reactive substrates.[5]
Materials:
-
As per Protocol 1.
Procedure:
-
In a suitable reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), base (e.g., K₂CO₃, 1.45 equiv), and solvent (e.g., DMF/H₂O 1:1).[5]
-
Add the palladium catalyst (e.g., 1 mol%).[5]
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound at a specified power and temperature (e.g., 175 W, 75 °C) for the required time.[5]
-
Upon completion, follow the work-up and purification steps outlined in Protocol 1.
Conclusion
This compound is a valuable building block for the synthesis of novel biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and representative data provided herein offer a solid foundation for researchers to develop and optimize the synthesis of these promising molecules for applications in drug discovery and materials science. The unique electronic and steric properties of the (4-Ethoxy-2,6-difluorophenyl) moiety make it an attractive component for the design of next-generation bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Ethoxy-2,6-difluorophenyl)boronic acid in Pharmaceutical Intermediate Synthesis
Abstract
(4-Ethoxy-2,6-difluorophenyl)boronic acid is a key building block in the synthesis of complex pharmaceutical intermediates, prized for its role in forming biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring two fluorine atoms ortho to the boronic acid group and an ethoxy group para, imparts specific reactivity and properties to the resulting intermediates. This document provides detailed application notes on its use, focusing on the synthesis of a key intermediate for Sonidegib, an FDA-approved Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.[3][4][5] Detailed experimental protocols, reaction data, and workflow visualizations are provided to guide researchers in its effective application.
Application Notes
Overview of this compound
This compound is an organoboron compound that serves as a versatile reagent in organic synthesis. Its primary application in pharmaceutical manufacturing is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][6][7] This reaction is a powerful method for constructing C-C bonds, particularly for creating biaryl linkages, which are prevalent in many active pharmaceutical ingredients (APIs).[2][8] The fluorine and ethoxy substituents on the phenyl ring can influence the electronic properties and conformational preferences of the final molecule, which can be crucial for its biological activity.
Key Application: Synthesis of Sonidegib Intermediate
A significant application of this compound is in the synthesis of Sonidegib (Odomzo®), an inhibitor of the Hedgehog signaling pathway.[9][10][11] Aberrant activation of this pathway is implicated in the development of certain cancers, including basal cell carcinoma.[3][4] Sonidegib functions by binding to and inhibiting the Smoothened (SMO) transmembrane protein, which disrupts the signaling cascade and leads to antitumor activity.[5][9][10]
The synthesis of Sonidegib involves a crucial Suzuki-Miyaura coupling step where this compound is coupled with an aryl bromide to form the central biaryl core of the drug molecule.[11][12] This reaction highlights the industrial relevance and utility of this specific boronic acid.
The Hedgehog Signaling Pathway and Sonidegib's Mechanism of Action
The Hedgehog (Hh) signaling pathway is essential during embryonic development but is largely inactive in adult tissues.[3][4] In its "off" state, the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). When a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which then promote the expression of genes involved in cell proliferation and survival.[4][10] In many basal cell carcinomas, mutations in the Hh pathway lead to its constitutive activation.[5] Sonidegib acts as an antagonist to SMO, blocking the pathway even when it is aberrantly activated.[3][9][10]
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.
Experimental Protocols
Synthesis of Sonidegib Intermediate 8 via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of aryl bromide 7 with this compound 5 to yield the key biaryl intermediate 8 . This method is adapted from an environmentally responsible synthesis performed in aqueous media.[11][12]
Caption: Experimental workflow for the synthesis of Sonidegib intermediate 8.
Materials:
-
Aryl bromide 7 (methyl 3-bromo-4-methylbenzoate)
-
This compound 5
-
Potassium phosphate monohydrate (K₃PO₄·H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous 2 wt % Brij-30 solution
-
Sodium hydroxide (NaOH)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Argon gas (high purity)
Equipment:
-
150 mL Schlenk tube
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Catalyst Stock Solution Preparation: Prepare a stock solution by dissolving Pd(OAc)₂ (5000 ppm) and PPh₃ (15000 ppm) in THF. Stir for 15 minutes at room temperature under an inert atmosphere.[12]
-
Reaction Setup: To a 150 mL Schlenk tube, add aryl bromide 7 (10.0 mmol, 1.0 equiv), this compound 5 (11.0 mmol, 1.1 equiv), and K₃PO₄·H₂O (15.0 mmol, 1.5 equiv).[12]
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.[12]
-
Reagent Addition: Add the prepared catalyst stock solution (2.0 mL, containing 5000 ppm of Pd) to the Schlenk tube, followed by the addition of 18.0 mL of the aqueous 2 wt % Brij-30 solution.[12]
-
Suzuki Coupling Reaction: Stir the reaction mixture at 45°C for 20 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
In-situ Hydrolysis: After the coupling is complete, add NaOH (30.0 mmol) directly to the reaction pot. Increase the temperature to 75°C and stir for 5 hours to hydrolyze the methyl ester to the carboxylic acid.[12]
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify to a pH of ~3 using 2 M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (4 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the pure carboxylic acid intermediate 8 .
Data Presentation
Suzuki-Miyaura Coupling Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes conditions screened for a similar synthesis, demonstrating the optimization process that leads to high-yield protocols.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | - | 84 | [11] |
| 2 | Pd(OAc)₂ / PPh₃ (ppm level) | K₃PO₄·H₂O (1.5) | 2 wt% Brij-30/H₂O | 45 | 20 | >90 (crude) | [11][12] |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ (3) | Dioxane/H₂O | 120 (µW) | 0.17 | 53 | [13] |
| 4 | Pd(PPh₃)₄ | K₃PO₄ (2) | DMF | 85 | 5 | 53 | [13] |
Note: Yields and conditions are for representative Suzuki-Miyaura reactions and may vary based on the specific substrates used.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1310403-94-1 |
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.96 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Conclusion
This compound is a valuable and highly effective reagent for the synthesis of complex pharmaceutical intermediates. Its application in the construction of the Sonidegib biaryl core via Suzuki-Miyaura coupling demonstrates its importance in modern drug development. The protocols and data provided herein offer a comprehensive guide for researchers and scientists to utilize this building block in their synthetic endeavors, particularly highlighting the potential for environmentally sustainable methods using aqueous micellar catalysis.
References
- 1. 4-ethoxy-2,6-difluorophenylboronic acid [myskinrecipes.com]
- 2. This compound|CAS 1310403-94-1 [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for C-C Bond Formation with (4-Ethoxy-2,6-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,6-difluorophenyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. The presence of two fluorine atoms ortho to the boronic acid moiety, combined with an ethoxy group in the para position, imparts unique electronic and steric properties to the molecule. This substitution pattern can influence reactivity and provide access to novel biaryl and heteroaryl structures, which are of significant interest in the development of pharmaceuticals and advanced materials. The fluorine atoms can enhance metabolic stability and binding affinity of the final compounds, making this building block particularly relevant for drug discovery programs.
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the efficient formation of C-C bonds between the boronic acid and various organic halides or triflates (Ar-X, where X = I, Br, Cl, OTf) under relatively mild conditions.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. The general transformation involves the reaction of an organoboron compound, such as this compound, with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields
While specific, comprehensive data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public literature, the following tables provide representative reaction conditions and expected yields based on the coupling of structurally similar di-fluorinated phenylboronic acids with various aryl halides. This data serves as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | THF | 80 | 16 | 75-85 |
| 4 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 12 | 88-96 |
Note: The data in this table is representative and based on typical outcomes for similar fluorinated boronic acids. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 2: Influence of Palladium Catalyst and Ligand on Yield
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 92 |
| 3 | 4-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 95 |
Note: This table illustrates the potential impact of catalyst and ligand selection on reaction efficiency for a model reaction. Optimization is often necessary for specific substrate combinations.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are based on established methods for similar transformations and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(PPh₃)₄
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add degassed toluene (8 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Procedure for Challenging Couplings using a Buchwald-Hartwig Type Ligand
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride or triflate (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide/triflate (1.0 mmol), this compound (1.5 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and potassium phosphate (3.0 mmol) to a dry Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Solvent Effects in (4-Ethoxy-2,6-difluorophenyl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,6-difluorophenyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique electronic properties conferred by the ethoxy and difluoro substituents make it an attractive building block for the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of solvent is a critical parameter in these reactions, significantly influencing reaction kinetics, product yield, purity, and the stability of the boronic acid itself. These application notes provide a comprehensive overview of the solvent effects in reactions involving this compound, complete with detailed experimental protocols and a comparative analysis of reaction outcomes in various solvent systems.
The Role of Solvents in Suzuki-Miyaura Cross-Coupling Reactions
Solvents play a multifaceted role in the Suzuki-Miyaura catalytic cycle. Their primary functions include:
-
Solubilizing Reagents: Ensuring that the boronic acid, aryl halide, catalyst, and base are sufficiently dissolved to allow for efficient reaction.
-
Influencing Catalyst Activity: The polarity and coordinating ability of a solvent can affect the stability and reactivity of the active palladium species.
-
Promoting Transmetalation: The solvent can influence the rate of the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Biphasic solvent systems, often containing water, are frequently employed to facilitate the activation of the boronic acid by the base.
-
Stabilizing Intermediates: Solvents can stabilize charged intermediates and transition states throughout the catalytic cycle.
-
Controlling Side Reactions: The choice of solvent can help to minimize undesirable side reactions such as protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling of the boronic acid.
Comparative Analysis of Solvent Effects
While specific quantitative data for the solvent screening of this compound is not extensively published in a single comparative study, the following table compiles representative data from various sources and general knowledge of Suzuki-Miyaura reactions to illustrate the expected performance in different solvent systems. The model reaction considered is the coupling with a generic aryl bromide.
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
| Solvent System | Typical Base | Typical Catalyst/Ligand | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Remarks |
| Toluene/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90-110 | 12-24 | 75-90 | Good for a wide range of substrates; biphasic system facilitates base action. |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 80-100 | 8-16 | 80-95 | Often provides higher yields and faster reaction rates than toluene-based systems. Dioxane's ability to coordinate with the catalyst can be beneficial. |
| Dimethylformamide (DMF) | Cs₂CO₃ | Pd(OAc)₂ / SPhos | 100-120 | 4-12 | 85-98 | High boiling point allows for higher reaction temperatures, often leading to faster reactions. Can be difficult to remove during workup. |
| Acetonitrile (MeCN)/H₂O (3:1) | Na₂CO₃ | Pd(PPh₃)₄ | 80 | 12-24 | 70-85 | A polar aprotic solvent that can be effective, but sometimes leads to catalyst deactivation. |
| Tetrahydrofuran (THF)/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 65-70 | 16-30 | 65-80 | Lower boiling point limits reaction temperature, potentially leading to longer reaction times. |
| 2-Methyltetrahydrofuran (2-MeTHF) | K₃PO₄ | XPhos Pd G3 | 80-100 | 8-16 | 80-95 | A greener alternative to THF and dioxane with a higher boiling point. |
Note: The yields and reaction times are illustrative and can vary significantly depending on the specific aryl halide, catalyst, ligand, base, and precise reaction conditions. Optimization is crucial for achieving the best results.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound, including a general procedure for solvent screening.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide using a common solvent system.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-Dioxane/H₂O). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Solvent Screening for Reaction Optimization
This protocol outlines a systematic approach to screen different solvents to identify the optimal conditions for a specific Suzuki-Miyaura coupling reaction involving this compound.
Materials:
-
This compound
-
Aryl halide of interest
-
A consistent palladium catalyst and base (e.g., Pd(dppf)Cl₂ and K₃PO₄)
-
A selection of solvents to be screened (e.g., Toluene/H₂O, Dioxane/H₂O, DMF, MeCN/H₂O, THF/H₂O, 2-MeTHF)
-
Parallel reaction block or multiple reaction vials
-
Inert gas supply
Procedure:
-
Set up a parallel reaction block or a series of identical reaction vials.
-
In each vial, add the aryl halide (e.g., 0.1 mmol), this compound (e.g., 0.12 mmol), and the chosen base (e.g., K₃PO₄, 0.2 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.003 mmol, 3 mol%) to each vial.
-
Seal all vials and purge with an inert gas.
-
To each vial, add a different degassed solvent or solvent mixture (e.g., 1 mL).
-
Place all vials in the reaction block and heat to a consistent temperature (e.g., 90 °C).
-
Monitor the reactions at set time intervals (e.g., 2, 4, 8, 16 hours) by taking small aliquots for analysis by LC-MS or GC-MS to determine the conversion to the product.
-
After a predetermined time or when the reaction in the best-performing solvent has reached completion, cool all reactions to room temperature.
-
Analyze the final reaction mixtures to determine the yield and purity of the product in each solvent.
-
Tabulate the results to compare the effectiveness of each solvent system.
Visualizations
Signaling Pathway of Suzuki-Miyaura Coupling
Experimental Workflow for Solvent Screening
Conclusion
The selection of an appropriate solvent is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving this compound. While a variety of solvent systems can be employed, polar aprotic solvents, often in combination with water, tend to provide the most favorable outcomes in terms of reaction rate and yield. Systematic solvent screening is a highly recommended practice to identify the optimal conditions for a specific transformation, leading to improved efficiency and robustness of the synthetic protocol. The provided protocols and visualizations serve as a valuable resource for researchers in the fields of organic synthesis and drug development to effectively utilize this important building block.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (4-Ethoxy-2,6-difluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (4-ethoxy-2,6-difluorophenyl)boronic acid in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors. The protocols and data presented are based on established Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
Introduction
This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its unique electronic and steric properties, conferred by the ethoxy and difluoro substitutions on the phenyl ring, make it an attractive reagent for creating novel molecular scaffolds with potential therapeutic applications. This boronic acid is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures, which are common motifs in many drug candidates. The difluoro substitution can enhance metabolic stability and binding affinity of the final compound.
Application: Synthesis of Pyrimidine-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of substituted aminopyrimidine derivatives, a class of compounds known to exhibit potent kinase inhibitory activity. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold serves as a "privileged structure" that can be readily modified to achieve potent and selective inhibition of specific kinases.
The general approach involves the Suzuki-Miyaura coupling of this compound with a functionalized pyrimidine core, typically a chloropyrimidine derivative. This reaction establishes a key carbon-carbon bond, introducing the 4-ethoxy-2,6-difluorophenyl moiety into the target molecule.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of a bioactive pyrimidine derivative using this compound.
Detailed Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Intermediate
This protocol details the synthesis of a 2-((4-ethoxy-2,6-difluorophenyl)amino)pyrimidine derivative, a common scaffold for kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
2-Amino-4,6-dichloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-((4-ethoxy-2,6-difluorophenyl)amino)-4-chloro-6-aminopyrimidine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides to produce precursors for bioactive molecules.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-85 |
| 4-Bromo-N-methyl-2-nitroaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 6 | ~80 |
| 5-Bromo-1,3,4-thiadiazol-2-amine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF | 110 | 12 | 65-75 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Biological Activity and Signaling Pathways
The aminopyrimidine derivatives synthesized using this compound have shown potent inhibitory activity against various protein kinases. For instance, certain derivatives have been investigated as inhibitors of kinases involved in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs), or in signal transduction pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors developed from pyrimidine scaffolds.
Conclusion
This compound is a valuable reagent for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for incorporating this fluorinated phenyl moiety into various heterocyclic scaffolds. The resulting compounds have demonstrated significant potential in targeting key signaling pathways implicated in diseases such as cancer, making this boronic acid a crucial tool for researchers and professionals in drug discovery and development.
Application Notes and Protocols for the Cross-coupling of (4-Ethoxy-2,6-difluorophenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the (4-Ethoxy-2,6-difluorophenyl) moiety into molecular scaffolds is of significant interest due to the unique physicochemical properties conferred by the difluoro-substituted aromatic ring, including enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Ethoxy-2,6-difluorophenyl)boronic acid with a variety of aryl halides. The protocols outlined herein are based on established methodologies for the coupling of sterically hindered and electron-deficient boronic acids, offering a robust starting point for reaction optimization and the synthesis of novel biaryl compounds.
Data Presentation: Reaction Conditions and Yields
The successful cross-coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and reported yields for the coupling with various aryl halides. Due to the sterically hindered nature of the 2,6-difluoro substitution, catalyst systems employing bulky and electron-rich phosphine ligands are often preferred to achieve high yields.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 75-85 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.5) | THF | 80 | 12 | 88-98 |
| 4 | 1-Bromo-4-cyanobenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 110 | 18 | 80-90 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 24 | 70-80 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols should be considered as a starting point and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(OAc)₂/SPhos
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.
-
In a separate vial, under an inert atmosphere, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask under a counterflow of inert gas.
-
Add toluene and deionized water (10:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Chlorides using a Buchwald Precatalyst
This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium precatalyst.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Disclaimer
The protocols and data presented in these application notes are intended for guidance and should be adapted and optimized for specific research applications. All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (4-Ethoxy-2,6-difluorophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (4-Ethoxy-2,6-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Given the electron-deficient nature and steric hindrance from the ortho-difluoro substitution, this reagent is prone to specific side reactions. This guide offers strategies to mitigate these challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki coupling?
A1: The primary side reactions encountered with this boronic acid are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is common with electron-deficient arylboronic acids, such as this compound, due to the electron-withdrawing effects of the fluorine atoms.[2]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This can be a significant side reaction, especially in the presence of oxygen or when the desired cross-coupling reaction is slow.[3][4]
Q2: How does the structure of this compound contribute to its reactivity and potential for side reactions?
A2: The two ortho-fluorine atoms significantly influence the reactivity. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom, which can facilitate the transmetalation step of the catalytic cycle. However, these ortho substituents also introduce steric hindrance, which can impede the approach of the palladium catalyst, potentially slowing down the desired reaction and allowing side reactions to become more competitive.[5]
Q3: Should I be concerned about the stability of this compound during storage?
A3: Yes. Like many boronic acids, this compound can be sensitive to air and moisture. It is advisable to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated) to minimize degradation over time.[2]
Q4: Can I use standard Suzuki coupling conditions for this boronic acid?
A4: While standard conditions can serve as a starting point, they often require optimization. The propensity for protodeboronation and the steric hindrance of this particular boronic acid may necessitate the use of specialized ligands, milder bases, or anhydrous conditions to achieve high yields.[6][7]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Cross-Coupled Product
If you are observing low or no yield of your target molecule, consider the following troubleshooting steps, starting with the most common causes.
Troubleshooting Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Improving Yield in (4-Ethoxy-2,6-difluorophenyl)boronic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving (4-Ethoxy-2,6-difluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?
A1: this compound is an electron-deficient and sterically hindered boronic acid. These characteristics can lead to several challenges, including slower reaction rates and a propensity for side reactions like protodeboronation (hydrolysis of the boronic acid).[1] Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.
Q2: Which catalyst and ligand systems are recommended for this type of coupling?
A2: For sterically hindered and electron-deficient boronic acids, highly active palladium catalysts and bulky, electron-rich phosphine ligands are generally recommended. Systems like Pd₂(dba)₃ with ligands such as XPhos or CyJohnPhos have shown effectiveness in similar couplings of polyfluorinated biphenyls.[1] These ligands can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: What is the optimal choice of base for this reaction?
A3: The choice of base is critical to activate the boronic acid for transmetalation while minimizing protodeboronation.[2] Moderately strong inorganic bases are often preferred. For couplings with fluorinated boronic acids, bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) have been used successfully.[1][3] The use of aqueous solutions of bases can sometimes be beneficial, but anhydrous conditions might be necessary depending on the substrate's sensitivity.
Q4: How can protodeboronation (hydrolysis) of this compound be minimized?
A4: Protodeboronation is a common side reaction with electron-deficient boronic acids. To minimize this, consider the following strategies:
-
Use of Milder Bases: Employing weaker bases like K₂CO₃ or using it in powdered form can reduce the rate of hydrolysis.
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can prevent the hydrolysis of the boronic acid.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.
-
Highly Active Catalysts: Using a highly active catalyst that promotes a fast coupling reaction can outcompete the slower protodeboronation side reaction.[1]
Q5: What are common side products, and how can their formation be avoided?
A5: Besides protodeboronation, homocoupling of the boronic acid to form a symmetrical biphenyl is a common side reaction, especially with electron-poor substrates.[1] This can be minimized by:
-
Ensuring an Oxygen-Free Environment: Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial as oxygen can promote homocoupling.
-
Optimizing Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. | Ensure the use of a high-quality palladium source and an appropriate ligand. For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0).[4] Consider using a pre-activated palladium catalyst. |
| Inefficient Transmetalation: The base may not be effectively activating the boronic acid, or the boronic acid may have decomposed. | Screen different bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).[1][3] Consider using a boronate ester for increased stability. Ensure the boronic acid is of high purity and has been stored properly. | |
| Poor Oxidative Addition: The aryl halide partner may be unreactive. | The reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[5] For less reactive halides like chlorides, a more active catalyst system (e.g., with a bulky, electron-rich ligand) and higher temperatures may be required. | |
| Oxygen Contamination: The presence of oxygen can deactivate the catalyst. | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen). | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid. | Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction setup and execution. |
| Catalyst System: The chosen catalyst and ligand may favor homocoupling. | Experiment with different palladium sources and phosphine ligands. For instance, if using XPhos, consider trying other bulky ligands like SPhos or RuPhos. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint. |
| Steric Hindrance: The coupling partners may be too sterically hindered for the chosen catalyst system. | Employ a catalyst system with bulkier ligands (e.g., Buchwald-type biarylphosphine ligands) which are designed to overcome steric hindrance.[1] |
Data Presentation
The following table summarizes reaction conditions that have been successful for the Suzuki-Miyaura coupling of structurally similar, highly fluorinated phenylboronic acids with various aryl halides. These should serve as a starting point for optimizing the reaction with this compound.
Table 1: Example Reaction Conditions for Coupling of Electron-Poor Fluorinated Phenylboronic Acids [1]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pentafluorophenylboronic acid | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O (3:3:1) | 95 | 60 | 51 |
| Bromobenzene | Pentafluorophenylboronic acid | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O (3:3:1) | 95 | 60 | 45 |
| 1-Bromo-2,3,4,5-tetrafluorobenzene | 2,3,4,5-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O (3:3:1) | 95 | 60 | 98 |
| 1-Chloro-2,3,4,5-tetrafluorobenzene | 2,3,4,5-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O (3:3:1) | 95 | 60 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-15 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a THF/Toluene/Water mixture)
Procedure:
-
Reaction Setup: In a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of (4-Ethoxy-2,6-difluorophenyl)boronic Acid Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of products derived from reactions involving (4-Ethoxy-2,6-difluorophenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a Suzuki-Miyaura coupling reaction using this compound?
The most common impurities include unreacted this compound, homocoupled biaryl byproduct derived from the boronic acid, residual palladium catalyst, and products from side reactions like protodeboronation (where the boronic acid group is replaced by a hydrogen atom).[1][2]
Q2: What is the general strategy for purifying the biaryl product from these reactions?
A typical purification strategy involves a multi-step approach:
-
Aqueous Workup: The crude reaction mixture is first treated with a series of aqueous washes to remove inorganic salts and water-soluble impurities. A basic wash is often employed to remove unreacted boronic acid.[3][4]
-
Filtration: The organic layer is often passed through a plug of Celite or silica gel to remove the palladium catalyst.[5]
-
Chromatography: Flash column chromatography on silica gel is the most common method to separate the desired product from organic-soluble impurities like the homocoupled byproduct and unreacted aryl halide.[6]
-
Crystallization/Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.[7]
Q3: Why is removing the unreacted boronic acid often done during the workup instead of by chromatography?
This compound is acidic and can be readily converted to its water-soluble boronate salt by washing the crude organic mixture with a basic aqueous solution (e.g., 1M NaOH).[3][4] This liquid-liquid extraction is often more efficient and scalable for removing the bulk of the boronic acid than chromatography, where boronic acids can sometimes streak on the column.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
Problem 1: My NMR spectrum shows significant contamination with the starting this compound.
-
Cause: Incomplete reaction or inefficient removal during workup.
-
Solution: Perform a basic aqueous wash. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the solution one to three times with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][4] The basic wash deprotonates the acidic boronic acid, forming a water-soluble salt that partitions into the aqueous layer. Follow this with a brine wash to remove residual water before drying the organic layer.
Problem 2: My product is contaminated with a symmetrical biaryl impurity (homocoupling product).
-
Cause: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction.[1]
-
Solution: This impurity is typically non-polar and structurally similar to the desired product, making it difficult to remove with a simple wash. Careful flash column chromatography is the most effective method for separation.[6] You may need to screen different solvent systems and use a long column for better resolution.
Problem 3: The purified product has a dark or black color, suggesting palladium contamination.
-
Cause: Residual palladium catalyst from the reaction.
-
Solution: Before concentrating the crude product, pass the organic solution through a short plug of silica gel or Celite. This will adsorb the palladium species. If the color persists after chromatography, you can try treating a solution of the product with activated carbon, followed by filtration.
Problem 4: My product is an oil and will not crystallize.
-
Cause: The product may be intrinsically an oil at room temperature, or impurities are preventing crystallization.
-
Solution:
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or pentane). Stir or sonicate the mixture. The pure product may solidify and can be isolated by filtration.[6]
-
High-Purity Chromatography: Ensure the product is highly pure by careful flash column chromatography. Even small amounts of impurities can inhibit crystallization.
-
Preparative HPLC: For high-value materials or difficult separations, preparative HPLC can be used to achieve very high purity.[8]
-
Data Presentation
Table 1: Common Reagents for Aqueous Workup
| Reagent | Concentration | Purpose |
| Sodium Hydroxide (NaOH) | 1 - 2 M | Removes acidic impurities, primarily unreacted boronic acid. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | A milder base for removing acidic impurities. |
| Hydrochloric Acid (HCl) | 0.1 - 1 M | Neutralizes any excess base from a previous step. |
| Brine (Saturated NaCl) | Saturated Solution | Removes bulk water from the organic layer before drying. |
| Water (H₂O) | - | Removes water-soluble salts and reagents. |
Table 2: Suggested Solvent Systems for Flash Column Chromatography
| Polarity of Product | Starting Eluent | Final Eluent | Notes |
| Low to Medium | 100% Hexane or Heptane | 5-20% Ethyl Acetate in Hexane | A standard system for many biaryl products. |
| Medium to High | 100% Dichloromethane (DCM) | 1-10% Methanol in DCM | Useful for more polar products. Adding a small amount of triethylamine (0.1%) can help reduce tailing for basic compounds.[6] |
| High | 9:1 Hexane/Ethyl Acetate | 1:1 Hexane/Ethyl Acetate | A gradient can effectively separate products from slightly more polar or less polar impurities. |
Experimental Protocols
Protocol: Standard Post-Suzuki Coupling Workup and Purification
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Filtration (Optional): If a significant amount of solid (e.g., palladium black) is present, filter the mixture through a pad of Celite. Wash the pad with additional EtOAc.
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with 1M NaOH (2 x volume of organic layer). This step is crucial for removing the unreacted this compound.[3]
-
Neutral Wash: Wash the organic layer with water (1 x volume).
-
Brine Wash: Wash the organic layer with saturated brine (1 x volume) to initiate the drying process.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Column Chromatography:
-
Adsorb the crude residue onto a small amount of silica gel.
-
Load the adsorbed material onto a pre-packed silica gel column.
-
Elute the column using a gradient solvent system, typically starting with a non-polar mixture (e.g., 100% hexane) and gradually increasing the polarity (e.g., to 20% EtOAc in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. If the product is a solid, consider recrystallization from a suitable solvent (e.g., ethanol/water or hexane/EtOAc) for final purification.[7]
Mandatory Visualizations
Caption: General workflow for purification of Suzuki-Miyaura coupling products.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in (4-Ethoxy-2,6-difluorophenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from reactions involving (4-Ethoxy-2,6-difluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium from my reaction mixture?
A1: Several methods are effective for removing residual palladium. The choice of method depends on the nature of your product, the solvent system, and the form of the residual palladium (heterogeneous or homogeneous). Common methods include:
-
Adsorption: Using palladium scavengers that selectively bind to the metal. These can be silica-based, carbon-based, or polymer resin-based.[1][2]
-
Crystallization: Purifying the product through crystallization can be effective, sometimes in combination with additives that keep the palladium in the mother liquor.[1]
-
Filtration: Passing the reaction mixture through a pad of celite or a specialized filter can remove heterogeneous palladium catalysts like palladium on carbon (Pd/C).
-
Chromatography: Column chromatography is a standard purification technique that can separate the product from the palladium catalyst and other impurities.
-
Extraction: Liquid-liquid extraction can sometimes be used to partition the palladium species away from the desired product.
Q2: Why am I seeing higher than expected levels of palladium in my final product after purification?
A2: High residual palladium levels can be due to several factors:
-
Soluble Palladium Species: Your purification method (e.g., simple filtration) may only be effective against heterogeneous palladium. Soluble palladium complexes can pass through standard filters.
-
Inefficient Scavenging: The chosen scavenger may not be optimal for the specific palladium species in your reaction, or the scavenging conditions (time, temperature, amount of scavenger) may be insufficient.
-
Product-Palladium Interaction: The final product, particularly if it contains coordinating functional groups, might form a stable complex with palladium, making it difficult to remove.
-
Co-precipitation: During crystallization, palladium species can sometimes co-precipitate with the product.
Q3: Are there any specific challenges associated with removing palladium from reactions involving fluorinated boronic acids like this compound?
A3: Yes, the electronic properties of fluorinated boronic acids can influence the reaction and subsequent purification. The electron-withdrawing nature of the fluorine atoms can affect the stability of the boronic acid and the palladium complexes formed. This can sometimes lead to side reactions like protodeboronation or the formation of homocoupling byproducts, which can complicate the purification process and the removal of palladium.
Troubleshooting Guides
Problem 1: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Choice | 1. Consider the Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent.3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, thiourea functionalized silica) to find the most effective one. |
| Insufficient Scavenging Time or Temperature | 1. Increase Reaction Time: Extend the stirring time with the scavenger (e.g., from 1-2 hours to 12-24 hours).2. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve scavenger efficiency, provided your product is stable at that temperature. |
| Inadequate Scavenger Loading | 1. Increase Scavenger Amount: Incrementally increase the weight equivalents of the scavenger relative to the theoretical amount of palladium. |
| Palladium Complex is Too Stable | 1. Use a Stronger Chelating Agent: Consider scavengers with stronger binding affinities for palladium.2. Pre-treatment: In some cases, adding a ligand that can displace the product from the palladium center before adding the scavenger can be beneficial. |
Problem 2: Product Loss During Palladium Removal
-
Symptom: Significant decrease in product yield after the palladium removal step.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger.2. Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the reaction solvent to recover adsorbed product.3. Change Scavenger Type: Some scavengers may have a higher affinity for your product. Try a scavenger with a different functional group or support material. |
| Product Co-precipitation with Palladium | 1. Optimize Crystallization Conditions: Modify the solvent system, cooling rate, or consider using anti-solvents to improve selectivity.2. Use Additives: Additives like N-acetylcysteine or thiourea can sometimes help to keep palladium species in the mother liquor during crystallization. |
| Product Degradation | 1. Check Compatibility: Ensure that the conditions of the palladium removal step (e.g., temperature, pH) are not causing degradation of your product. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Scavenger Selection: Choose an appropriate palladium scavenger based on the likely oxidation state of the palladium in your reaction mixture and the solvent system. Common choices include thiol-functionalized silica (for Pd(II)) and amine-functionalized silica.
-
Scavenger Addition: Once the reaction is complete, add the selected scavenger to the reaction mixture. The amount of scavenger to add is typically based on the manufacturer's recommendations, often in the range of 5-20 weight equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Remove the scavenger by filtration through a pad of celite or a suitable filter paper.
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Analysis: Analyze the filtrate for residual palladium content using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal by Filtration through Celite (for Heterogeneous Catalysts)
-
Prepare Celite Pad: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of celite. Gently compact the celite to form a flat bed.
-
Dilute Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Filter: Slowly pour the diluted mixture onto the center of the celite bed under gentle vacuum.
-
Wash: Wash the celite pad with fresh solvent to recover all of the product.
-
Collect Filtrate: The collected filtrate contains the product, free from the heterogeneous palladium catalyst.
Visualizations
Caption: Workflow for Palladium Removal and Analysis.
Caption: Troubleshooting Logic for Palladium Removal.
References
Technical Support Center: Overcoming Reactivity Challenges with (4-Ethoxy-2,6-difluorophenyl)boronic acid
Welcome to the technical support center for (4-Ethoxy-2,6-difluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this sterically hindered and electronically modified substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields with this substrate are typically due to a combination of steric hindrance from the two ortho-fluorine atoms and the electron-withdrawing nature of the difluorophenyl ring. These factors can impede key steps in the catalytic cycle, namely the transmetalation and reductive elimination.[1] To address this, it is crucial to select a highly active catalyst system and optimize reaction conditions.
Q2: What are the most common side reactions I should be aware of?
A2: The two most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by the presence of a strong base and water.[1]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This side reaction can be favored if the desired cross-coupling is slow or if oxygen is present in the reaction mixture.[1]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate the cleavage of the C-B bond. Switching to milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Argon or Nitrogen) can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacolato boronic ester (Bpin), can protect the C-B bond from premature cleavage. The boronic acid is then generated in situ during the reaction.
Q4: My starting material is consumed, but I see multiple unidentified byproducts. What could be the issue?
A4: If your starting materials are consumed but the desired product is not the major species, catalyst decomposition or reaction with the solvent could be occurring. High reaction temperatures can lead to the formation of inactive palladium black. Ensure your reaction is not overheating and that the chosen solvent is stable under the reaction conditions. Additionally, ensure rigorous degassing of your solvents to remove oxygen, which can lead to catalyst decomposition and side reactions.[1]
Troubleshooting Guide
Should you encounter issues during your experiment, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
| Parameter | Condition 1: Standard | Condition 2: For Highly Hindered Partners | Condition 3: To Minimize Protodeboronation |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | - | cataCXium® A (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | CsF (3.0 equiv) |
| Solvent | Dioxane/H₂O (10:1) | Toluene | Anhydrous THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Reaction Time | 12-24 h | 8-16 h | 12-24 h |
| Expected Yield Range | 60-80% | 75-95% | 65-85% |
Note: Yields are estimates based on reactions with similar sterically hindered and electron-deficient boronic acids. Actual yields will vary depending on the coupling partner.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Catalyst Poisoning in (4-Ethoxy-2,6-difluorophenyl)boronic acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during Suzuki-Miyaura cross-coupling reactions involving (4-Ethoxy-2,6-difluorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary issues I should investigate?
A1: Low or no yield in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids like this compound, can often be attributed to several factors. The first points to check are the activity of your palladium catalyst, the purity of your reagents, and the reaction conditions. Ensure your palladium source and ligand are fresh and active. The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid, so it is crucial to properly degas your solvent and maintain an inert atmosphere.[1] Additionally, verify the purity of both the aryl halide and the boronic acid, as impurities can act as catalyst poisons.
Q2: What are the most common catalyst poisons I should be concerned about in my reaction?
A2: Palladium catalysts are susceptible to a range of poisons that can inhibit or completely halt their activity. Key poisons to be aware of include:
-
Sulfur Compounds: Thiols, sulfides, and elemental sulfur can irreversibly bind to the palladium center, rendering it inactive.[2] These can be introduced as impurities in the starting materials or solvents.
-
Excess Halide Ions: While halide ions are part of the catalytic cycle, a large excess can sometimes inhibit the reaction.
-
Lewis Bases: Certain functional groups on the substrates or impurities with strong Lewis basicity can coordinate to the palladium catalyst, leading to deactivation.
-
Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can also promote the undesired homocoupling of the boronic acid.[1]
Q3: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A3: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal. Its formation is a clear sign of catalyst decomposition. To prevent this, consider the following:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) catalytic species and prevent aggregation.
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is essential to prevent oxidation of the Pd(0) catalyst.
Q4: My reaction is producing a significant amount of 1-ethoxy-3,5-difluorobenzene as a byproduct. What is causing this and how can I minimize it?
A4: The formation of 1-ethoxy-3,5-difluorobenzene is due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this process, especially under basic conditions.[3] To minimize protodeboronation:
-
Use Anhydrous Conditions: Water can facilitate protodeboronation, so using rigorously dried solvents and reagents is crucial.
-
Optimize the Base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃) to reduce the rate of base-catalyzed protodeboronation.
-
Employ a "Slow-Release" Strategy: Converting the boronic acid to a more stable derivative, like a pinacol ester or an MIDA boronate, can ensure a low concentration of the free boronic acid in the reaction mixture, favoring the desired cross-coupling over decomposition.[3]
Troubleshooting Guides
Issue 1: Low Conversion and Suspected Sulfur Poisoning
Symptoms:
-
The reaction stalls at low conversion.
-
The reaction mixture may have a faint yellow color.
-
Analysis of starting materials may indicate the presence of sulfur-containing impurities.
Troubleshooting Workflow:
References
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (4-Ethoxy-2,6-difluorophenyl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing (4-Ethoxy-2,6-difluorophenyl)boronic acid in their experiments, primarily focusing on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic check of the following critical parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to ensure that the solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction.[1] The electron-donating ethoxy group on your boronic acid may increase its susceptibility to this side reaction. To mitigate this:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1][2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[3]
Q3: What are common side products in reactions involving this compound and how can I identify them?
A3: Besides the desired coupled product, several side products can form:
-
Homocoupling Product: This results from the coupling of two molecules of the this compound. This is often promoted by the presence of oxygen.[1]
-
Protodeboronated Product: 1-Ethoxy-3,5-difluorobenzene, resulting from the replacement of the boronic acid group with a hydrogen atom.[1]
-
Phenol Derivative: Oxidation of the boronic acid can lead to the formation of 4-ethoxy-2,6-difluorophenol.
These byproducts can be identified using techniques like TLC, GC-MS, and NMR by comparing the spectra of the reaction mixture to the starting materials and expected products.
Q4: How should this compound be stored to ensure its stability?
A4: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Key degradation pathways for arylboronic acids include dehydration to form boroxines (cyclic anhydrides) and protodeboronation, which is facilitated by moisture.[4] Refrigeration (2-8°C) is often recommended.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or incomplete conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst like a palladacycle.[1] |
| Insufficiently inert atmosphere | Degas solvents thoroughly (e.g., by sparging with argon or nitrogen for 10-15 minutes).[6] Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas.[7] | |
| Poor quality of boronic acid | Check the purity of the this compound by NMR or melting point. If necessary, purify by recrystallization or conversion to a boronate ester and back. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene/water, THF/water).[8] The ortho-difluoro substitution may require specific conditions to overcome steric hindrance. | |
| Significant homocoupling of the boronic acid | Presence of oxygen | Improve degassing procedures and ensure a leak-proof reaction setup.[1] |
| Catalyst system | Some palladium/ligand systems are more prone to promoting homocoupling. Consider screening different ligands. | |
| Product co-elutes with starting material or byproducts during chromatography | Similar polarity of compounds | Try a different solvent system for column chromatography (e.g., dichloromethane/methanol, ether/hexane).[9] Adding a small amount of a modifier like triethylamine or acetic acid can alter the retention of acidic or basic compounds.[9] |
| Incomplete reaction | Drive the reaction to completion by increasing reaction time, temperature, or catalyst loading. This simplifies purification by eliminating starting materials.[9] | |
| Difficulty in removing palladium residues | Inefficient work-up | During the aqueous work-up, washing with a solution of a thiol-containing scavenger can help remove residual palladium. Filtering the crude product through a pad of Celite or silica gel can also be effective.[10][11] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[7]
-
Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[7]
-
Add degassed 1,4-dioxane and degassed water via syringe.[7]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Add water (10 mL) and stir for 5 minutes.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[7]
-
Combine the organic layers and wash with brine (20 mL).[7]
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[7]
-
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A decision-making flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (4-Ethoxy-2,5-difluorophenyl)boronic acid | 1452575-83-5 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of (4-Ethoxy-2,6-difluorophenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the Suzuki-Miyaura coupling of (4-Ethoxy-2,6-difluorophenyl)boronic acid, with a specific focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting temperature for the Suzuki coupling of this compound?
A typical starting temperature range for Suzuki couplings involving electron-deficient boronic acids, such as this compound, is between 80–110 °C.[1] A conservative starting point would be 80-90 °C, especially when using solvents like dioxane/water or DMF/water.[2][3]
Q2: My reaction shows low conversion at 80 °C. Should my first step be to increase the temperature?
Yes, if initial attempts at a lower temperature result in low yield, a common and effective strategy is to increase the reaction temperature.[1] Raising the temperature in increments, for instance to 100 °C or 110 °C, can often overcome a slow transmetalation step, which is a frequent issue with electron-deficient boronic acids.[1] However, it is crucial to monitor the reaction for potential degradation of starting materials or the catalyst.
Q3: What are the potential risks of using excessively high temperatures?
While heat can improve reaction rates, excessively high temperatures can lead to several undesirable outcomes:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction renders the boronic acid inactive and is a common issue with electron-deficient arylboronic acids, which can be exacerbated by high temperatures.[4][5]
-
Catalyst Decomposition: Palladium catalysts can degrade at high temperatures, leading to the formation of inactive palladium black and a subsequent decrease in catalytic activity.[1]
-
Increased Side Reactions: Higher temperatures can promote side reactions such as homocoupling of the boronic acid, leading to impurities that can complicate purification.[6]
Q4: How does my choice of solvent influence the optimal reaction temperature?
The solvent system is critical as its boiling point determines the maximum temperature you can achieve at atmospheric pressure. For temperatures in the 80-110 °C range, common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[1][2] It is important to select a solvent that remains stable at the desired reaction temperature and effectively solubilizes the reagents.
Q5: I am observing significant homocoupling of my boronic acid. Can temperature be the cause?
Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[6] While not a direct result of temperature alone, high temperatures can accelerate the decomposition of the Pd(0) catalyst to Pd(II), which may contribute to increased homocoupling.[6] The primary solution for homocoupling is to ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guide: Low Conversion
Low or no product formation is a common issue. This guide provides a systematic approach to troubleshooting, with an emphasis on temperature optimization.
Problem: The Suzuki coupling of this compound with an aryl halide results in low conversion or recovery of starting materials.
Step 1: Verify Reagent and System Integrity Before adjusting temperature, confirm the following:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active and have been stored correctly.[1]
-
Inert Atmosphere: Confirm that the solvent was properly degassed and the reaction is maintained under a nitrogen or argon atmosphere to prevent oxygen contamination, which can deactivate the catalyst.[1]
-
Base Quality: The base (e.g., K₃PO₄, Cs₂CO₃) should be anhydrous (if required by the protocol) and of high purity.[1]
-
Boronic Acid Quality: this compound should be a stable, free-flowing solid. Degradation can occur with improper storage.
Step 2: Incremental Temperature Increase If all reagents and conditions in Step 1 are verified, slow reaction kinetics is the likely issue.
-
Action: Increase the reaction temperature. If the initial reaction was at 80 °C, raise the temperature to 95 °C. If conversion remains low, increase further to 110 °C.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at each temperature increment to observe changes in product formation and the appearance of byproducts.
Step 3: Consider Alternative Reaction Parameters If increasing the temperature to the solvent's limit does not yield the desired product, or if it leads to significant degradation, the issue may lie with other components of the catalytic system.
-
Action: Consider using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃) or employing more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), which are known to promote challenging couplings.[1][7]
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Presentation
While specific data for this compound is limited, the following table presents data for a structurally similar compound, 2,4-difluorophenyl-boronic acid, to illustrate the typical effect of temperature on reaction yield.
Table 1: Effect of Temperature on Suzuki Coupling Yield for a Representative Difluorophenylboronic Acid [2][8]
| Temperature (°C) | Reaction Time | Yield (%) | Notes |
| 55 | Not specified | ~60% | Reaction performed with 5-bromosalicylic acid under ultrasonic irradiation. |
| 65 | Not specified | ~80% | Conditions as above. |
| 75 | Not specified | 98% | Optimal temperature found for this specific reaction, achieving maximum yield. |
| 85 | Not specified | ~95% | A slight decrease in yield was observed, possibly due to side reactions. |
Note: Data is adapted from a study on 2,4-difluorophenyl-boronic acid and is intended to be representative.[2][8] Optimal temperatures must be determined empirically for each specific reaction.
Experimental Protocols
General Protocol for Temperature Optimization of Suzuki Coupling
This protocol provides a framework for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inerting: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block set to the desired initial temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS. If after 4-6 hours the reaction is sluggish, incrementally increase the temperature by 10-15 °C and continue to monitor.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Effect of water on (4-Ethoxy-2,6-difluorophenyl)boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (4-Ethoxy-2,6-difluorophenyl)boronic acid, particularly concerning the effects of water. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues related to the stability and use of this compound in the presence of water.
FAQs
Q1: My this compound appears clumpy and has a lower-than-expected purity. What could be the cause?
A1: Clumping and reduced purity are often indicative of dehydration, where the boronic acid undergoes intermolecular condensation to form a cyclic anhydride known as a boroxine. This process is reversible in the presence of water. Proper storage in a desiccated, inert atmosphere is crucial to minimize boroxine formation.
Q2: I am observing significant protodeboronation of my boronic acid during my Suzuki-Miyaura coupling reaction, leading to low yields. How can I mitigate this?
A2: Protodeboronation, the cleavage of the carbon-boron bond, is a common degradation pathway for arylboronic acids, especially in aqueous and basic conditions. For this compound, the presence of two ortho-fluorine atoms can enhance its Lewis acidity and potentially increase its susceptibility to this side reaction.[1][2] To minimize protodeboronation:
-
Use Milder Bases: Opt for weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases such as sodium hydroxide (NaOH).
-
Anhydrous Conditions: Whenever possible, perform the reaction under anhydrous conditions to remove the primary proton source.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of degradation.
Q3: My Suzuki-Miyaura reaction is sluggish or fails completely when using this compound. What are the initial troubleshooting steps?
A3: A failing Suzuki-Miyaura coupling can be due to several factors related to the stability and activity of the boronic acid:
-
Reagent Quality: Verify the purity of your this compound. Degradation during storage can significantly impact its reactivity.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Consider using a fresh batch or a more robust precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure your solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause significant degradation of the boronic acid.
Q4: How does water affect the stability of solid this compound during storage?
A4: The presence of moisture can lead to the hydrolysis of boroxines back to the boronic acid, which might not be detrimental. However, prolonged exposure to atmospheric moisture can lead to physical changes in the solid, such as clumping, and may provide an environment for other degradation pathways to occur, albeit slowly. For long-term storage, it is imperative to keep the compound in a tightly sealed container under an inert atmosphere and refrigerated.
Quantitative Data on Stability
Table 1: Illustrative Hydrolytic Stability of this compound under Forced Degradation Conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 1-Ethoxy-3,5-difluorobenzene (from protodeboronation) |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 1-Ethoxy-3,5-difluorobenzene (from protodeboronation) |
| Oxidative Stress | 3% H₂O₂ | Room Temp | 24 hours | 4-Ethoxy-2,6-difluorophenol |
| Thermal Stress (Solid) | N/A | 70°C | 1 week | Potential for boroxine formation and decomposition |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the purity of this compound and resolve it from its potential degradation products.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes a typical procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 6% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at 70°C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 70°C.
-
Photostability: Expose the solid compound and a solution to controlled UV and visible light conditions.
-
Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method (Protocol 1).
Protocol 3: Troubleshooting a Suzuki-Miyaura Coupling Reaction
This protocol provides a systematic approach to troubleshooting a low-yielding Suzuki-Miyaura reaction involving this compound.
-
Verify Reagent Quality:
-
Assess the purity of the this compound using ¹H NMR or HPLC. Look for signs of degradation products like 1-ethoxy-3,5-difluorobenzene or boroxines.
-
Ensure the aryl halide is pure and the palladium catalyst and ligand are from a reliable source and have been stored correctly.
-
-
Optimize Reaction Conditions:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.
-
Base: If protodeboronation is suspected, switch to a milder base (e.g., K₂CO₃, KF).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve both the organic reactants and the inorganic base. The ratio can be optimized.
-
Temperature: Start with a lower reaction temperature (e.g., 80°C) and gradually increase if the reaction is not proceeding.
-
-
Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts. This will help in identifying the cause of the low yield.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logical workflow for troubleshooting a Suzuki-Miyaura coupling reaction.
References
Validation & Comparative
A Comparative Guide to Difluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other crucial physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of biaryl compounds, and fluorinated phenylboronic acids are indispensable reagents in this context. This guide provides an objective comparison of the performance of various difluorophenylboronic acid isomers in the Suzuki-Miyaura coupling, supported by experimental data from the literature.
Performance Comparison of Difluorophenylboronic Acid Isomers
The reactivity of difluorophenylboronic acid isomers in Suzuki-Miyaura coupling is dictated by a delicate interplay of electronic and steric factors. The strong electron-withdrawing nature of fluorine atoms generally enhances the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. However, the substitution pattern on the phenyl ring introduces significant steric and electronic differences among the isomers.
Key Factors Influencing Reactivity:
-
Electronic Effects: Fluorine's inductive effect (-I) withdraws electron density from the aromatic ring, which can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation. This effect is most pronounced when fluorine is in the ortho or para position relative to the boronic acid group.
-
Steric Hindrance: The presence of a fluorine atom in the ortho position to the boronic acid group introduces steric bulk. This can impede the approach of the bulky palladium catalyst complex, potentially slowing the rate of transmetalation. Isomers with di-ortho substitution, such as 2,6-difluorophenylboronic acid, are particularly challenging substrates.
-
Protodeboronation: A common side reaction in Suzuki-Miyaura coupling is the cleavage of the C-B bond, which is replaced by a C-H bond. Polyfluorinated phenylboronic acids can be particularly susceptible to this decomposition pathway, especially under basic conditions. Highly active catalysts that allow for lower reaction temperatures and shorter reaction times can mitigate this issue.
dot
Caption: Interplay of electronic and steric factors on reactivity.
Quantitative Data Comparison
The following tables summarize the performance of various difluorophenylboronic acid isomers in Suzuki-Miyaura coupling reactions as reported in the literature. It is crucial to note that a direct comparison of yields across different studies can be misleading due to variations in reaction conditions, coupling partners, and catalyst systems.
Table 1: Suzuki-Miyaura Coupling with 2,4-Difluorophenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1] |
| 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | 98[2] |
Table 2: Suzuki-Miyaura Coupling with 2,5-Difluorophenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | 89 |
| 4,7-Dichloroquinoline | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 85 |
Table 3: Suzuki-Miyaura Coupling with 2,6-Difluorophenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Precatalyst 13 (XPhos-based) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93[3] |
Table 4: Suzuki-Miyaura Coupling with 3,4-Difluorophenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromosalicylic Acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1] |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92[1] |
| 4-Iodotoluene | [Pd₂(dba)₃] / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 94[1] |
| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | 24 | 88[1] |
Table 5: Suzuki-Miyaura Coupling with 3,5-Difluorophenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,3,5,6-Tetrafluoroiodobenzene | Pd₂(dba)₃ / CyJohnPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 88[4] |
Experimental Protocols
A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates, particularly for the more challenging, sterically hindered isomers.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the difluorophenylboronic acid isomer (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, Toluene, THF) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, 0.02-0.05 mmol, 2-5 mol%) and, if necessary, the ligand (e.g., XPhos, SPhos). For air-sensitive catalysts, this should be done in a glovebox or under a positive flow of inert gas.
-
Reaction: The reaction mixture is stirred vigorously at the desired temperature (room temperature to 110 °C) for the specified time. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
dot
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of (4-Ethoxy-2,6-difluorophenyl)boronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of novel chemical entities. (4-Ethoxy-2,6-difluorophenyl)boronic acid is a valuable reagent for the introduction of a substituted difluorophenyl moiety, a common motif in modern medicinal chemistry. This guide provides an objective comparison of its reactivity in the Suzuki-Miyaura cross-coupling reaction against other commercially available boronic acids, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis. The reactivity of the boronic acid partner is a critical factor influencing reaction efficiency and yield. This is governed by a combination of electronic and steric effects. Electron-withdrawing groups, such as fluorine atoms, can enhance the Lewis acidity of the boron center, potentially facilitating the transmetalation step of the catalytic cycle. However, ortho-substituents can introduce steric hindrance, which may impede the approach of the palladium catalyst.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound possesses both electron-withdrawing fluorine substituents at the ortho positions and an electron-donating ethoxy group at the para position. This unique combination of electronic factors, along with the steric bulk of the ortho-fluorines, results in a nuanced reactivity profile.
Quantitative Data Comparison
The following table summarizes the performance of this compound in comparison to other boronic acids in Suzuki-Miyaura coupling reactions. It is important to note that the data has been compiled from various sources, and direct comparison of yields should be approached with caution as reaction conditions were not identical across all studies.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-85 |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |
| 4-Ethoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| Phenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | 100 | 1 | High |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | High |
Disclaimer: The data presented in this table is compiled from multiple literature sources and is intended for illustrative purposes. Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, temperature, and the nature of the coupling partner.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for achieving optimal results in Suzuki-Miyaura coupling reactions. Below is a generalized protocol for the coupling of an aryl bromide with this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Experimental Workflow and Relevant Signaling Pathways
To further aid researchers, the following diagrams illustrate a generalized experimental workflow for Suzuki-Miyaura coupling and a relevant signaling pathway where the resulting biaryl compounds may have therapeutic applications.
Biaryl scaffolds derived from this compound are of significant interest in drug discovery. For instance, they can serve as core structures for inhibitors of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.
A Researcher's Guide to Analytical Methods for Products of (4-Ethoxy-2,6-difluorophenyl)boronic Acid Reactions
For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of analytical methods for the characterization of products derived from reactions involving (4-Ethoxy-2,6-difluorophenyl)boronic acid, a key building block in modern medicinal chemistry.
The introduction of the 4-ethoxy-2,6-difluorophenyl moiety into molecules, often via the Suzuki-Miyaura cross-coupling reaction, is a common strategy in the development of novel therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and other physicochemical properties. This guide details the primary analytical techniques used to analyze the biaryl products of such reactions, offering comparative data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Key Analytical Techniques
The analysis of fluorinated biaryl compounds, the typical products of Suzuki-Miyaura reactions with this compound, relies on a suite of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of product characterization and impurity profiling.
| Analytical Technique | Principle | Key Advantages | Common Application |
| HPLC-UV | Separation based on polarity, with detection by UV-Vis absorption. | Robust, quantitative, widely available. | Purity assessment, reaction monitoring, and quantification of major components. |
| LC-MS | Separation by HPLC coupled with mass detection. | High sensitivity and selectivity, provides molecular weight information. | Trace impurity identification, reaction monitoring, and confirmation of product identity. |
| GC-MS | Separation of volatile compounds followed by mass detection. | Excellent separation of volatile and semi-volatile compounds, detailed structural information from fragmentation. | Analysis of volatile impurities and byproducts. Derivatization is often required for non-volatile products. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, isomeric differentiation. | Definitive structure confirmation of the final product and key intermediates. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable analytical results. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the purity analysis and quantification of a model Suzuki-Miyaura coupling product, 4-ethoxy-2,6-difluoro-4'-methoxybiphenyl.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the reaction product in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the identification and sensitive detection of the target product and related impurities.
-
Instrumentation:
-
UPLC or HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
-
Chromatographic Conditions:
-
Utilize the same column and mobile phase as the HPLC protocol, but with a potentially faster gradient to accommodate the higher throughput of UPLC systems.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-500.
-
-
Sample Preparation:
-
Prepare samples as for HPLC analysis, ensuring the final concentration is appropriate for the sensitivity of the mass spectrometer (typically in the µg/mL to ng/mL range).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities
This protocol is designed for the analysis of volatile or semi-volatile impurities that may be present in the reaction mixture. Note that the biaryl product itself is generally not suitable for direct GC-MS analysis without derivatization.
-
Instrumentation:
-
GC system coupled to a mass selective detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation:
-
Dissolve a sample of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.45 µm syringe filter.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for the structural confirmation of the synthesized biaryl product.
-
Instrumentation:
-
400 MHz or higher field NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity and assign all proton and carbon signals unambiguously.
-
Comparative Analytical Data
The following tables present representative analytical data for the hypothetical Suzuki-Miyaura coupling product of this compound and 4-bromoanisole, which is 4-ethoxy-2,6-difluoro-4'-methoxybiphenyl , and a closely related analogue, 2',4'-difluoro-4-methoxybiphenyl . This comparative data is essential for method development and product verification.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Expected Retention Time (HPLC) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| 4-ethoxy-2,6-difluoro-4'-methoxybiphenyl | ~12-15 min | 281.1 | 253.1, 225.1, 197.1 |
| 2',4'-difluoro-4-methoxybiphenyl | ~11-14 min | 235.1 | 220.1, 192.1, 171.1 |
Table 2: ¹H and ¹⁹F NMR Data (in CDCl₃, 400 MHz)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹⁹F NMR Chemical Shifts (δ, ppm) |
| 4-ethoxy-2,6-difluoro-4'-methoxybiphenyl | 7.40-7.30 (m, 2H), 6.95-6.85 (m, 2H), 6.70-6.60 (m, 2H), 4.10 (q, 2H), 3.85 (s, 3H), 1.45 (t, 3H) | -110 to -115 (m) |
| 2',4'-difluoro-4-methoxybiphenyl | 7.50-7.40 (m, 2H), 7.20-7.00 (m, 3H), 6.95-6.85 (m, 2H), 3.85 (s, 3H) | -112 to -118 (m) |
Visualizing Workflows and Pathways
Understanding the underlying processes is facilitated by clear visual representations. The following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura reaction pathway and a general analytical workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the analysis and purification of a synthesized compound.
By leveraging the information and protocols within this guide, researchers can confidently select and implement the most appropriate analytical methods for their specific needs, ensuring the quality and integrity of their synthesized products derived from this compound.
A Comparative Guide to the Purity Analysis of (4-Ethoxy-2,6-difluorophenyl)boronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of building blocks like (4-Ethoxy-2,6-difluorophenyl)boronic acid is critical for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the type of impurities to be detected, the required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for a comprehensive purity assessment.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for purity determination and impurity profiling. | May require method development for optimal separation. | >98% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard. | Provides a direct measure of purity without the need for a reference standard of the analyte. Highly accurate and precise. | Lower sensitivity compared to chromatographic methods. May be complex for samples with overlapping signals. | >99% (absolute) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on their mass-to-charge ratio. | Excellent for the analysis of volatile and semi-volatile impurities. Provides structural information for identification. | Boronic acids are generally non-volatile and require derivatization prior to analysis. | Primarily for volatile impurity profiling |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar boronic acid compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and identifying non-volatile impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d6).
-
Method :
-
Accurately weigh a known amount of this compound and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire the 1H NMR spectrum with a sufficient relaxation delay to ensure complete signal recovery.
-
Calculate the purity by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is primarily used to identify and quantify volatile impurities. Boronic acids typically require derivatization to increase their volatility.
-
Instrumentation : GC system coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium.
-
Derivatization :
-
Dissolve the sample in an aprotic solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture to ensure complete reaction.
-
-
Injection : Split injection of the derivatized sample.
-
Mass Spectrometry : Electron ionization (EI) with scanning over a relevant mass range.
Visualizations
Workflow for Purity Analysis
The following diagram illustrates a comprehensive workflow for the purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Logical Relationship of Analytical Methods
This diagram shows the relationship between the different analytical techniques and the type of information they provide for a complete purity profile.
Caption: Interrelation of analytical techniques for a complete purity profile.
A Comparative Guide to the HPLC Analysis of (4-Ethoxy-2,6-difluorophenyl)boronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing (4-Ethoxy-2,6-difluorophenyl)boronic acid is critical for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its associated impurities, supported by experimental data and detailed protocols.
Introduction to the Analytical Challenge
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The synthesis of this and similar arylboronic acids often involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis. A typical reaction mixture may therefore contain the desired product, unreacted starting materials, intermediates, and various byproducts. A robust analytical method must be able to separate all these components to provide an accurate assessment of the reaction's outcome.
Potential Components in a this compound Reaction Mixture:
-
This compound: The target product.
-
1-Bromo-4-ethoxy-2,6-difluorobenzene: A likely starting material for the Grignard reagent formation.
-
1-Ethoxy-3,5-difluorobenzene: A common impurity resulting from protodeboronation (hydrolysis of the C-B bond).[2]
-
Trialkyl borate and its hydrolysis products (e.g., boric acid): Reagents from the synthesis.
-
Biphenyl derivatives: Potential byproducts from Wurtz-type coupling during the Grignard reaction.
Comparison of HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of arylboronic acids. The choice of stationary phase (column) and mobile phase composition is crucial for achieving optimal separation. Below, we compare the performance of three different RP-HPLC columns for the analysis of a hypothetical this compound reaction mixture.
Data Presentation: Comparison of HPLC Column Performance
| Analyte | Column A: Standard C18 (e.g., Zorbax Eclipse XDB C18) | Column B: C18 with Low Silanol Activity (e.g., Waters XTerra MS C18) | Column C: Phenyl-Hexyl |
| Retention Time (min) | Retention Time (min) | Retention Time (min) | |
| 1-Ethoxy-3,5-difluorobenzene | 8.2 | 8.5 | 9.1 |
| This compound | 6.5 (potential tailing) | 7.0 | 7.8 |
| 1-Bromo-4-ethoxy-2,6-difluorobenzene | 9.5 | 9.8 | 10.5 |
| Biphenyl byproduct | 11.2 | 11.5 | 12.3 |
| Resolution (Rs) between Boronic Acid and Protodeboronated Impurity | 1.8 | 2.5 | 2.8 |
Note: The above data is representative and intended for comparative purposes. Actual retention times and resolutions will vary depending on the specific HPLC system and conditions.
Experimental Protocols
Method 1: Standard C18 Column
-
Column: Agilent Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of acetonitrile and water.
Method 2: C18 Column with Low Silanol Activity
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 35% B to 85% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of acetonitrile and water. The absence of an acidic modifier can help minimize on-column hydrolysis of any boronic ester intermediates.
Method 3: Phenyl-Hexyl Column
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of acetonitrile and water. The phenyl-hexyl stationary phase offers alternative selectivity, which can be beneficial for separating aromatic compounds.
Alternative Analytical Technique: LC-MS
For more sensitive and selective detection, especially for identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. An LC-MS method can provide molecular weight information for each separated peak, aiding in the identification of byproducts and degradation products.[3]
Data Presentation: Comparison of HPLC with LC-MS
| Feature | HPLC with UV Detection | LC-MS |
| Selectivity | Based on chromatographic separation. Co-eluting peaks can be problematic. | High selectivity based on both chromatographic separation and mass-to-charge ratio. |
| Sensitivity | Generally in the µg/mL range. | High sensitivity, often in the ng/mL to pg/mL range.[3] |
| Identification | Based on retention time comparison with standards. | Provides molecular weight information for peak identification. |
| Cost & Complexity | Lower cost and less complex instrumentation. | Higher initial investment and more complex operation. |
Mandatory Visualizations
Caption: A typical workflow for the HPLC analysis of a reaction mixture.
Caption: Relationship between the product and key impurities in the synthesis.
Conclusion
The successful analysis of this compound reaction mixtures by HPLC is achievable with careful method development. While a standard C18 column can provide adequate separation, the use of a column with low silanol activity is recommended to minimize potential on-column degradation of boronic acid species. For complex mixtures or when impurity identification is required, LC-MS offers superior selectivity and sensitivity. The protocols and comparative data presented in this guide provide a solid foundation for developing a robust and reliable analytical method for this important class of compounds.
References
Mass Spectrometry of Compounds Derived from (4-Ethoxy-2,6-difluorophenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Ethoxy-2,6-difluorophenyl)boronic acid is a valuable building block in modern medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of substituted biaryl and heterocyclic compounds. The unique substitution pattern of this reagent, featuring two electron-withdrawing fluorine atoms and an electron-donating ethoxy group, imparts specific physicochemical properties to the resulting molecules. Understanding the mass spectrometric behavior of these compounds is crucial for their unambiguous identification, characterization, and quantification in complex matrices.
This guide provides a comparative overview of the mass spectrometry of compounds synthesized using this compound. Due to the limited availability of specific experimental data for a broad range of its derivatives in the public domain, this guide draws upon data from structurally analogous compounds and established principles of mass spectral fragmentation. We will explore the expected fragmentation patterns under different ionization techniques and provide a framework for the analysis of these molecules.
Comparison of Analytical Techniques for Boronic Acid Derivatives
The analysis of boronic acids and their derivatives can be approached using several mass spectrometric techniques. The choice of method depends on the analyte's volatility, polarity, and the desired level of structural information.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | Suitable for a wide range of polar and non-volatile compounds. Direct analysis of many Suzuki coupling products is feasible. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for more polar derivatives. |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |
| Sensitivity | High sensitivity, especially with tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode, can be achieved, reaching picogram per milliliter (pg/mL) levels. | Good sensitivity, though derivatization efficiency can affect the overall method sensitivity. |
| Structural Information | ESI often produces intact molecular ions ([M+H]⁺ or [M-H]⁻), providing molecular weight information. MS/MS is required for fragmentation and structural elucidation. | EI provides extensive and reproducible fragmentation patterns, which are valuable for structural confirmation and library matching. |
Predicted Mass Spectral Fragmentation of a Representative Compound
To illustrate the expected fragmentation patterns, let's consider a hypothetical Suzuki-Miyaura coupling product: 2-(4-Ethoxy-2,6-difluorophenyl)pyridine .
Molecular Weight: 235.23 g/mol
Electrospray Ionization (ESI)
Under positive ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 236.2. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal the following fragmentation pathways:
-
Loss of ethylene (C₂H₄) from the ethoxy group: This is a common fragmentation for ethoxy-substituted aromatic compounds, resulting in a fragment ion at m/z 208.2.
-
Cleavage of the C-C bond between the phenyl and pyridine rings: This would lead to the formation of the pyridinium ion (m/z 79.1) and the 4-ethoxy-2,6-difluorophenyl radical. Alternatively, the charge may be retained on the phenyl fragment, although this is less likely given the basicity of the pyridine nitrogen.
-
Loss of the entire ethoxy group (•OC₂H₅): This would result in a fragment at m/z 190.2.
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of a hypothetical Suzuki coupling product.
Electron Ionization (EI)
Under EI, the molecular ion ([M]⁺•) at m/z 235.2 is expected to be observed, likely with high intensity due to the aromatic nature of the compound. The fragmentation pattern would be more extensive than in ESI-MS/MS. Key fragmentation pathways would include:
-
Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at m/z 206.2.
-
Loss of ethylene (C₂H₄): Similar to ESI, this would result in a fragment at m/z 207.2.
-
Loss of a fluorine atom (•F): This would produce a fragment at m/z 216.2.
-
Cleavage of the biphenyl linkage: This would generate ions corresponding to the pyridine ring (m/z 78) and the 4-ethoxy-2,6-difluorophenyl moiety (m/z 157).
The following diagram illustrates the predicted EI fragmentation pathway.
Caption: Predicted EI fragmentation of a hypothetical Suzuki coupling product.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometric data. Below are generalized methodologies for the analysis of compounds derived from this compound.
LC-MS/MS Experimental Protocol
This protocol is suitable for the quantitative analysis and structural confirmation of a wide range of derivatives.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is generally suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions for re-equilibration. The specific gradient will need to be optimized for the compound of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. Positive mode is generally suitable for compounds with basic sites (e.g., pyridine), while negative mode can be used for more acidic compounds.
-
Acquisition Mode: Full scan for initial identification, followed by product ion scan (MS/MS) for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode.
-
Ion Source Parameters: These will need to be optimized for the specific instrument and compound but typically include:
-
Capillary Voltage: 3 - 4 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas Flow: Instrument-dependent.
-
Drying Gas Flow: Instrument-dependent.
-
-
Collision Energy: This will need to be optimized for each specific MRM transition to achieve the most intense and stable fragment ion signal.
GC-MS Experimental Protocol
This protocol is suitable for volatile and thermally stable derivatives.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If derivatization is required to increase volatility, common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
Injection Mode: Split or splitless, depending on the sample concentration.
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Full scan over a mass range of m/z 50 to 500 (or higher, depending on the molecular weight of the analyte).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Presentation: Comparative Table of Structurally Similar Compounds
While specific data for derivatives of this compound is scarce, the following table summarizes the mass spectrometric characteristics of related difluoro-biphenyl compounds to provide a basis for comparison.
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 2,2'-Difluorobiphenyl | EI | 190 | 189, 170, 169, 140 | NIST WebBook |
| 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate | ESI (Predicted) | [M+H]⁺ 249.2 | 207.2 ([M+H - CH₂CO]⁺), 189.2 ([M+H - CH₂CO - H₂O]⁺) | BenchChem Application Note |
| 4,4'-Dimethoxybiphenyl | EI | 214 | 199, 171, 156, 128 | SpectraBase |
Conclusion
The mass spectrometric analysis of compounds derived from this compound is readily achievable using standard LC-MS and GC-MS techniques. While experimental data for a wide array of these specific compounds is not extensively published, a thorough understanding of the fragmentation patterns of structurally similar molecules and the general principles of mass spectrometry allows for reliable prediction of their behavior. For unequivocal structure confirmation, high-resolution mass spectrometry and tandem mass spectrometry are indispensable tools. The experimental protocols provided in this guide offer a solid starting point for method development, enabling researchers to confidently characterize these important molecules in their drug discovery and materials science endeavors.
Benchmarking (4-Ethoxy-2,6-difluorophenyl)boronic acid: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and materials science. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide presents a performance benchmark of (4-Ethoxy-2,6-difluorophenyl)boronic acid, a valuable building block for introducing a difluoro-substituted phenyl moiety, against its structural analogs: 2,6-difluorophenyl)boronic acid and 4-ethoxyphenyl)boronic acid. The inclusion of fluorine atoms and an ethoxy group can significantly influence the electronic properties and steric hindrance of the boronic acid, thereby affecting its reactivity and the properties of the resulting biaryl products.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficiency of Suzuki-Miyaura coupling is highly dependent on the substrates, catalyst, base, and solvent system. The following tables summarize the performance of this compound and its alternatives in reactions with various aryl halides. While direct head-to-head comparative studies under identical conditions are limited, the presented data, compiled from various sources, provides a valuable benchmark for reaction planning and optimization.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available |
| This compound | 4-Bromotoluene | XPhos Pd G3 | K₃PO₄ | Toluene | 100 | 16 | Data not available |
| 2,6-Difluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~37 (from boronic acid) |
| 4-Ethoxyphenylboronic acid | 4-Bromoanisole | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | 6 | High |
| 2,6-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 4-Ethoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | 6 | Excellent |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Boronic Acid | Aryl Chloride | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 110 | 18 | Data not available |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | Data not available |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 93 |
| 4-Ethoxyphenylboronic acid | 4-Chloroanisole | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | 6 | Good |
| 2,6-Difluorophenylboronic acid | 1-Chloro-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 4-Ethoxyphenylboronic acid | 1-Chloro-4-nitrobenzene | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | 6 | Excellent |
Note: The absence of specific yield data for this compound in the literature highlights a research gap. The provided conditions are based on general protocols for similar substrates and serve as a starting point for optimization.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 4:1) to the reaction vessel.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the catalytic cycle, the following diagrams are provided.
Conclusion
This compound is a promising reagent for the synthesis of biaryl compounds bearing a difluorinated, ethoxy-substituted phenyl group. While specific performance data is not widely available in the current literature, its structural similarity to other fluorinated phenylboronic acids suggests it will be a reactive coupling partner in Suzuki-Miyaura reactions. The presence of two ortho-fluorine atoms can enhance the rate of transmetalation but may also increase the potential for protodeboronation, a common side reaction.[1] Therefore, careful optimization of reaction conditions, particularly the choice of a highly active catalyst and appropriate base, is crucial for achieving high yields. The non-fluorinated analog, 4-ethoxyphenylboronic acid, generally exhibits good reactivity, while 2,6-difluorophenylboronic acid provides a benchmark for the impact of the ortho-difluoro substitution pattern. Further experimental studies are warranted to fully elucidate the performance of this compound and expand its application in synthetic chemistry.
References
Kinetic Showdown: Optimizing Suzuki Coupling with (4-Ethoxy-2,6-difluorophenyl)boronic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel therapeutics and functional materials. The choice of boronic acid is critical to reaction success, influencing kinetics, yield, and overall efficiency. This guide provides a comparative analysis of the kinetic performance of (4-Ethoxy-2,6-difluorophenyl)boronic acid, a key building block in medicinal chemistry, against other relevant boronic acids. By understanding its reactivity profile, researchers can strategically design and optimize their synthetic routes.
Performance Comparison: The Impact of Electronic and Steric Factors
The reactivity of boronic acids in the Suzuki-Miyaura coupling is heavily influenced by the electronic nature of their substituents. Electron-deficient boronic acids, such as those bearing fluorine atoms, can present challenges due to slower rates of transmetalation, often the rate-determining step in the catalytic cycle.[1][2] The presence of two fluorine atoms ortho to the boronic acid group in this compound, combined with an electron-donating ethoxy group in the para position, creates a unique electronic and steric environment.
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its performance by comparing it with other substituted phenylboronic acids. The following table summarizes data for related fluorinated and non-fluorinated analogues to provide a framework for understanding its expected reactivity.
Quantitative Kinetic Data Comparison
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temperature (°C) | Observed Performance/Yield | Reference |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | Baseline for comparison, ~50% conversion at 3h. | [2][3] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Not Specified | Not Specified | 110 | High activity, TOF value of 67.1 h⁻¹ after 3h. | [3] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O | K₂CO₃ | 75 | High yield (98%) achieved, suggesting efficient coupling. | [2] |
| 2,5-Difluorophenylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Dioxane | K₂CO₃ | 100 | 92% Yield | [4] |
| This compound | Generic Aryl Halide | Various | Various | Various | Various | Expected to have modulated reactivity due to the interplay of electron-withdrawing fluorine atoms and the electron-donating ethoxy group. The ortho-fluorines may also introduce steric hindrance. | Inferred |
Note: The expected performance of this compound is inferred based on general principles of Suzuki-Miyaura reaction kinetics. The electron-withdrawing fluorine atoms likely decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step. Conversely, the electron-donating ethoxy group could partially mitigate this effect. The ortho-difluoro substitution pattern may also influence the geometry of the boronic acid and its interaction with the palladium catalyst.
Experimental Protocols for Kinetic Studies
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following methodologies describe how to monitor reaction kinetics using standard analytical techniques.
General Procedure for Kinetic Analysis via HPLC or GC-MS:
1. Reagent Preparation:
-
Prepare stock solutions of the aryl halide, this compound, and an internal standard (e.g., biphenyl or triphenylmethane) in the chosen reaction solvent (e.g., dioxane/water, toluene/water).
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the same solvent.[1]
-
Prepare a stock solution of the base (e.g., K₂CO₃ or K₃PO₄).[1]
2. Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.
-
Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C).[1]
-
Initiate the reaction by adding the catalyst stock solution.
3. Sampling and Analysis:
-
At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of cold diethyl ether or ethyl acetate and water).
-
Vortex the quenched sample and centrifuge if necessary.
-
Analyze the organic layer by HPLC or GC-MS to determine the concentration of the starting materials and the product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction progress curve.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Unraveling the Electronic Influence of the Ethoxy Group in (4-Ethoxy-2,6-difluorophenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced electronic properties of building blocks like substituted phenylboronic acids are of paramount importance. (4-Ethoxy-2,6-difluorophenyl)boronic acid is a versatile reagent, yet a thorough understanding of the electronic contributions of its ethoxy and fluoro substituents is crucial for predicting its reactivity and optimizing its applications. This guide provides a comparative analysis of the electronic effects of the ethoxy group in this specific scaffold, contrasting it with other relevant phenylboronic acids.
Electronic Effects: A Tale of Induction and Resonance
The fluoro substituents at the ortho positions are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I). This inductive withdrawal increases the Lewis acidity of the boronic acid, making it a more reactive species in certain reactions. The introduction of fluorine atoms into phenylboronic acids generally increases their acidity.[1][2]
The ethoxy group at the para position exhibits a dual electronic nature. Its oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the aromatic ring, donating electron density (resonance effect, +R). In the para position, the resonance effect of an alkoxy group typically outweighs its inductive effect, resulting in a net electron-donating character.
The interplay of these opposing electronic forces in this compound makes it a unique building block. The strong inductive withdrawal from the two fluorine atoms is tempered by the electron-donating resonance of the para-ethoxy group. This balanced electronic profile can be advantageous in fine-tuning the reactivity and properties of resulting molecules.
Comparative Analysis of Electronic Properties
To contextualize the electronic nature of this compound, a comparison with other substituted phenylboronic acids is essential. The acidity of a boronic acid, quantified by its pKa, is a direct reflection of the electronic effects of its substituents. Electron-withdrawing groups stabilize the resulting boronate anion, leading to a lower pKa (stronger acid), while electron-donating groups have the opposite effect.
Table 1: Comparison of pKa Values for Selected Phenylboronic Acids
| Compound | Substituents | Expected Electronic Effect | Reported pKa Range[1] |
| Phenylboronic acid | None | Neutral | 8.83 - 8.86 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-donating (+R > -I) | ~9.2 |
| 4-Fluorophenylboronic acid | 4-F | Weakly electron-withdrawing (-I > +R) | 8.77 |
| 2,6-Difluorophenylboronic acid | 2,6-di-F | Strongly electron-withdrawing (-I) | Lower than phenylboronic acid (specific value not found) |
| This compound | 4-OC₂H₅, 2,6-di-F | Mixed (strong -I, moderate +R) | Not experimentally determined |
Based on the trends, the pKa of this compound is expected to be lower than that of phenylboronic acid and 4-methoxyphenylboronic acid due to the strong inductive effect of the two fluorine atoms. However, it is likely to be higher than that of a hypothetical 2,4,6-trifluorophenylboronic acid, as the electron-donating resonance of the ethoxy group will partially counteract the electron withdrawal.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are key coupling partners. The electronic nature of the substituents on the phenylboronic acid can significantly influence the reaction rate and yield. In general, electron-withdrawing groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, very strong electron-withdrawing groups can make the boronic acid less nucleophilic.
While specific comparative yield data for this compound is not available in the literature under standardized conditions, we can infer its likely performance. The presence of the two electron-withdrawing fluorine atoms should enhance its reactivity in Suzuki-Miyaura couplings compared to simple phenylboronic acid or electron-rich analogs like 4-methoxyphenylboronic acid. The moderating effect of the ethoxy group may prevent the boronic acid from being too deactivated.
Table 2: Illustrative Suzuki-Miyaura Coupling Reaction Yields with a Common Aryl Halide
| Boronic Acid | Aryl Halide | Catalyst/Base/Solvent System | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O | >95 | Generic Conditions |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O | >95 | Generic Conditions |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O | 92 | BenchChem[3] |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O | Expected to be high | Hypothetical |
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a boronic acid in an aqueous or mixed-solvent system.
Materials:
-
Boronic acid sample
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (and co-solvent if needed, e.g., DMSO)
-
Calibrated pH meter with a suitable electrode
-
Stir plate and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a solution of the boronic acid of known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., water or a water/DMSO mixture). Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the boronic acid solution in a beaker with a stir bar and begin gentle stirring.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized KOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of KOH added.
-
Continue the titration until the pH has risen significantly, passing the expected equivalence point.
-
Plot the pH versus the volume of KOH added to generate a titration curve.
-
The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the inflection point of the titration curve.
Suzuki-Miyaura Cross-Coupling Reaction
Objective: To perform a Suzuki-Miyaura cross-coupling reaction to assess the reactivity of a boronic acid.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the yield of the purified product.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Interplay of inductive and resonance effects.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Comparative Yield Analysis of (4-Ethoxy-2,6-difluorophenyl)boronic Acid Couplings: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is crucial for successful synthetic campaigns. This guide provides a comparative analysis of the expected performance of (4-Ethoxy-2,6-difluorophenyl)boronic acid in common cross-coupling reactions. Due to a scarcity of published data for this specific reagent, this analysis is based on comparative data from structurally similar boronic acids, offering a predictive overview of its reactivity and potential yields.
The unique substitution pattern of this compound, featuring two ortho-fluorine atoms and a para-ethoxy group, presents a distinct electronic and steric profile. The electron-withdrawing nature of the fluorine atoms can influence the rate of transmetalation, a key step in many coupling reactions, while the ortho-positioning introduces significant steric hindrance. The para-ethoxy group, being electron-donating, can modulate the overall electron density of the aromatic ring. This guide will explore the anticipated impact of these features on Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the electronic and steric nature of the boronic acid. For this compound, the two ortho-fluorine atoms are expected to pose a significant steric challenge, potentially lowering reaction yields compared to less hindered boronic acids. However, the electron-withdrawing character of these fluorine atoms can also enhance the Lewis acidity of the boron center, which may facilitate the formation of the boronate complex required for transmetalation.
To provide a reasonable expectation of performance, the following table presents yield data for the Suzuki-Miyaura coupling of structurally related boronic acids with various aryl halides.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good |
| 2,5-Difluorophenylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~70 |
| 3,4-Difluorophenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 80 | 4 | >95 |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 85 | 12 | ~90 |
| 3,4-Difluorophenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75 |
Note: The data presented is compiled from various sources and should be used as a general guide. Actual yields for this compound may vary.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for a Suzuki-Miyaura Coupling Experiment
A Comparative Guide to the Synthetic Validation of (4-Ethoxy-2,6-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthetic routes to (4-Ethoxy-2,6-difluorophenyl)boronic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness in research and manufacturing. This document presents a side-by-side comparison of three prominent methods: the traditional Grignard Reaction, the Palladium-catalyzed Miyaura Borylation, and the modern Iridium-catalyzed C-H Borylation. The data and protocols herein are compiled to support informed decision-making in your synthetic endeavors.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for the synthesis of this compound via three distinct methodologies. The data for the Grignard reaction is based on established protocols for structurally similar compounds, providing a reliable benchmark. The data for Miyaura and Iridium-catalyzed borylation are projected based on typical yields for analogous transformations and serve as a comparative baseline.
| Parameter | Route 1: Grignard Reaction | Route 2: Miyaura Borylation | Route 3: Iridium-catalyzed C-H Borylation |
| Starting Material | 1-Bromo-4-ethoxy-2,6-difluorobenzene | 1-Bromo-4-ethoxy-2,6-difluorobenzene | 1-Ethoxy-3,5-difluorobenzene |
| Key Reagents | Mg, Trialkyl borate | Bis(pinacolato)diboron, Pd catalyst, Base | Bis(pinacolato)diboron, Ir catalyst, Ligand |
| Typical Yield | 80-90%[1][2] | 75-85% | 70-85% |
| Reported Purity | >95% after purification[1][2] | >95% after purification | >95% after purification |
| Reaction Temperature | -78 °C to Room Temperature | 80-110 °C | Room Temperature to 80 °C |
| Key Advantages | Well-established, high yields, readily available reagents. | High functional group tolerance, milder than Grignard. | Direct C-H functionalization, atom economy. |
| Key Disadvantages | Requires anhydrous conditions, sensitive to functional groups. | Cost of palladium catalyst and ligands. | Cost of iridium catalyst, potential for multiple borylations. |
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below. These protocols are adapted from established procedures for analogous compounds and should be optimized for specific laboratory conditions.
Route 1: Grignard Reaction Synthesis
This route involves the formation of a Grignard reagent from 1-bromo-4-ethoxy-2,6-difluorobenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.
1. Formation of Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromo-4-ethoxy-2,6-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle reflux.
-
Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Borylation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, maintaining the temperature below -60 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
3. Workup and Isolation:
-
Quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C until the solution is acidic.
-
Separate the aqueous layer and extract with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.[1][2]
Route 2: Palladium-Catalyzed Miyaura Borylation
This method utilizes a palladium catalyst to couple 1-bromo-4-ethoxy-2,6-difluorobenzene with a diboron reagent.
1. Reaction Setup:
-
In a reaction vessel, combine 1-bromo-4-ethoxy-2,6-difluorobenzene (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%), and a base (e.g., potassium acetate, 3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., dioxane or toluene).
2. Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
3. Workup and Isolation:
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting pinacol boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid. The final product is then purified.
Route 3: Iridium-Catalyzed C-H Borylation
This approach involves the direct borylation of the C-H bond of 1-ethoxy-3,5-difluorobenzene, offering a more atom-economical route.
1. Reaction Setup:
-
In a glovebox, charge a reaction tube with 1-ethoxy-3,5-difluorobenzene (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), an iridium catalyst (e.g., [Ir(COD)OMe]₂, 1-2 mol%), and a ligand (e.g., 4,4'-di-tert-butylbipyridine, 2-4 mol%).
-
Add an anhydrous solvent such as cyclohexane or THF.
2. Reaction Execution:
-
Seal the reaction tube and stir the mixture at a temperature ranging from room temperature to 80 °C for 12-48 hours. The reaction progress should be monitored.
3. Workup and Isolation:
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting pinacol boronate ester can be directly hydrolyzed to the boronic acid using an acidic workup as described in the previous routes.
-
Purify the crude product by appropriate methods such as column chromatography or recrystallization.
Visualized Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic routes discussed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
